Variculanol
Description
Properties
IUPAC Name |
(1R,2Z,5S,6R,7R,9S,10R,11Z,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13-,18-9-/t19-,20-,21-,22+,23+,24+,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABHHQPUHXDEY-SFPIOVADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(\[C@@H]3CCC(=C)[C@@H]3CC1)/C)C(C)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Case of Variculanol: A Search for a Seemingly Undiscovered Molecule
A comprehensive investigation into the scientific literature and chemical databases for information on the discovery and isolation of a compound named "variculanol" has yielded no discernible results. This suggests that "this compound" may be a novel, yet-to-be-documented molecule, a proprietary name not widely used in research circles, or a potential misspelling of a known natural product.
For researchers, scientists, and drug development professionals, the journey from the discovery of a new natural product to its potential clinical application is a meticulous process involving several key stages, none of which appear to have been publicly documented for "this compound."
A Proposed Alternative: The Discovery and Isolation of Varitriol
As a potential alternative and to fulfill the core requirements of the original request, we propose a detailed technical guide on varitriol . Varitriol is a known fungal metabolite with a documented history of discovery, isolation, and biological evaluation, making it a suitable subject for an in-depth whitepaper.
Varitriol: A Technical Guide to its Discovery, Isolation, and Biological Significance
This guide provides a comprehensive overview of the discovery, isolation, and biological characterization of varitriol, a polyhydroxylated diphenyl ether produced by the fungus Emericella variecolor.
Discovery and Producing Organism
Varitriol was first reported as a metabolite of the marine-derived fungus Emericella variecolor. The producing organism was isolated from a marine sediment sample, highlighting the rich chemical diversity of marine microorganisms as a source for novel bioactive compounds.
Isolation and Purification
The isolation of varitriol from the fungal culture involves a multi-step process designed to separate the compound of interest from a complex mixture of other metabolites.
Experimental Protocol: Isolation of Varitriol
-
Fermentation: Emericella variecolor is cultured in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions of temperature and agitation for a specific period to allow for the production of secondary metabolites.
-
Extraction: The culture broth and mycelia are separated by filtration. The mycelia are extracted with an organic solvent such as ethyl acetate, and the culture filtrate is also partitioned against ethyl acetate. The organic extracts are then combined.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify varitriol.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing varitriol are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water gradient) to yield pure varitriol.
-
Visualization of the Isolation Workflow
Caption: Workflow for the isolation and purification of varitriol.
Structure Elucidation
The chemical structure of varitriol was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Data for Varitriol | |
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons on a polyhydroxylated alkyl chain. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and carbons of the hydroxylated side chain. |
| COSY | Correlation between adjacent protons, establishing the connectivity within the alkyl chain. |
| HMBC | Long-range correlations between protons and carbons, confirming the linkage of the side chain to the aromatic rings and the position of the ether linkage. |
| HRESIMS | Provided the exact mass and molecular formula of the compound. |
Biological Activity and Potential Applications
Varitriol has been reported to exhibit significant biological activities, particularly in the realm of oncology.
Anti-angiogenic and Antitumor Activity
Studies have shown that varitriol can inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis. Its proposed mechanism of action involves the inhibition of key signaling pathways involved in angiogenesis.
Signaling Pathway Inhibition by Varitriol
Caption: Proposed inhibition of the VEGFR signaling pathway by varitriol.
Quantitative Biological Data
| Assay | Cell Line | IC₅₀ (µM) |
| Anti-proliferative Activity | HUVEC | Data not consistently reported |
| Tube Formation Assay | HUVEC | Effective inhibition at low µM concentrations |
Synthesis
The total synthesis of varitriol has been achieved, providing a means to produce the compound for further biological studies and potential therapeutic development. The synthetic routes often involve key steps such as Sharpless asymmetric epoxidation and Julia-Kocienski olefination.
This technical guide on varitriol serves as a comprehensive resource for researchers interested in the discovery, isolation, and therapeutic potential of novel natural products. While "this compound" remains elusive, the study of compounds like varitriol continues to provide valuable insights into the chemical diversity of the natural world and its potential for drug discovery.
Variculanol: A Comprehensive Technical Guide on its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variculanol is a structurally unique sesterterpenoid natural product. This document provides a detailed overview of its natural source, the fungus Aspergillus variecolor, its biosynthetic origin, and methodologies for its study. This guide includes available quantitative data, detailed experimental protocols for isolation and characterization, and a visualization of the proposed biosynthetic pathway.
Introduction
This compound is a sesterterpenoid characterized by a complex fused ring system. Sesterterpenoids are a class of C25 isoprenoid compounds derived from geranylfarnesyl pyrophosphate (GFPP). While the total synthesis of this compound has been achieved, understanding its natural production is crucial for sustainable sourcing and exploring its therapeutic potential.
Natural Source and Origin
The sole identified natural producer of this compound is the filamentous fungus, Aspergillus variecolor. This species is known to produce a diverse array of secondary metabolites. The biosynthesis of sesterterpenoids in fungi is initiated from the mevalonate pathway, leading to the formation of the precursor geranylfarnesyl pyrophosphate (GFPP). While the specific gene cluster responsible for this compound biosynthesis in Aspergillus variecolor has not been explicitly detailed in publicly available literature, the general pathway is understood to involve a sesterterpene synthase that cyclizes GFPP to form the characteristic carbocyclic skeleton of this compound. Subsequent enzymatic modifications, such as hydroxylations, are presumed to yield the final structure.
Quantitative Data
Currently, there is limited publicly available quantitative data on the fermentation yield of this compound from Aspergillus variecolor. The yield of secondary metabolites from fungal fermentations can be highly variable and is dependent on numerous factors, including the specific strain, culture medium composition, and fermentation conditions.
| Parameter | Value | Source |
| Fermentation Yield | Not explicitly reported in available literature. | N/A |
Experimental Protocols
The following protocols are based on general methodologies for the isolation and characterization of fungal secondary metabolites and would be applicable to this compound.
Fermentation of Aspergillus variecolor
A detailed, publicly available protocol specifically for the fermentation of Aspergillus variecolor for this compound production is not available. However, a general approach for the cultivation of Aspergillus species for secondary metabolite production is as follows:
-
Strain and Culture Maintenance: A pure culture of Aspergillus variecolor is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 25-28°C.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a custom fermentation medium) with spores or mycelial fragments from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C with shaking (e.g., 150-200 rpm).
-
Production Fermentation: The production culture is initiated by inoculating a larger volume of the fermentation medium with the seed culture. The composition of the production medium can significantly influence the yield of secondary metabolites. A typical medium might contain a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone, ammonium salts), and mineral salts. The fermentation is carried out for an extended period, typically 7-21 days, at a controlled temperature and with agitation to ensure proper aeration.
Isolation and Purification of this compound
The following is a generalized protocol for the extraction and purification of a lipophilic secondary metabolite like this compound from a fungal fermentation broth:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the mycelium with a suitable organic solvent, such as methanol or acetone, to obtain a crude extract.
-
Extract the culture filtrate with an immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC, size-exclusion chromatography (e.g., Sephadex LH-20), or high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation and Characterization
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the carbon and proton framework.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed general biosynthetic pathway for sesterterpenoids, including the initial steps leading to the precursor of this compound.
Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.
Experimental Workflow for this compound Isolation
The following diagram outlines the general workflow for the isolation and purification of this compound from a culture of Aspergillus variecolor.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound, a complex sesterterpenoid from Aspergillus variecolor, represents an interesting target for natural product research. While its natural source has been identified, further studies are required to optimize its production through fermentation and to fully elucidate the specific enzymatic steps in its biosynthetic pathway. The protocols and workflows outlined in this guide provide a framework for researchers to pursue further investigation into this fascinating molecule.
An In-depth Technical Guide to the Chemical Structure of Variculanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a structurally complex sesterterpenoid natural product with established antiparasitic properties. Isolated from the fungus Aspergillus variecolor, this molecule presents a unique tricyclic scaffold that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed chemical properties, and available data on its biological activity. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound is distinguished by its intricate 5/12/5 tricyclic ring system. The structure and absolute stereochemistry were elucidated by Singh et al. in 1991 through extensive spectroscopic analysis.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol | [1] |
| CAS Number | 135513-21-2 | [1] |
| Molecular Formula | C₂₅H₄₀O₂ | [1] |
| Molecular Weight | 372.6 g/mol | [1] |
| SMILES | CC(C)[C@H]1--INVALID-LINK--C[C@@]2(C)C--INVALID-LINK--[C@H]1O | |
| InChI Key | OHABHHQPUHXDEY-CRJDLSTQSA-N |
Biological Activity
The primary reported biological activity of this compound is its toxicity against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry. This finding suggests a potential application for this compound as an anticoccidial agent.
Anticoccidial Activity
Experimental Protocols
The foundational experimental work on this compound was conducted by Singh et al. (1991). While the full, detailed experimental protocols from the original publication are not accessible through open-access channels, the following summarizes the key experimental stages described in the publication's abstract and related literature.
Isolation and Purification of this compound
The isolation of this compound was achieved from the fermentation broth of Aspergillus variecolor. A general workflow for the isolation of fungal secondary metabolites is depicted below.
References
Variculanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a naturally occurring sesterterpenoid isolated from the fungus Aspergillus variecolor. As a member of the terpene family of compounds, this compound possesses a complex chemical structure and exhibits notable biological activity. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its isolation and characterization, and insights into its biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₀O₂ | [1] |
| Molecular Weight | 372.6 g/mol | [1] |
| Physical State | Solid | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1] |
| CAS Number | 135513-21-2 | [1] |
Further quantitative data such as melting point, boiling point, and pKa have not been reported in publicly available literature.
Experimental Protocols
Isolation of this compound from Aspergillus variecolor
The isolation of this compound was first described by Singh et al. (1991). The general workflow for the isolation of secondary metabolites from fungal cultures, like the "FERMEX" method, provides a framework for obtaining compounds such as this compound. This method emphasizes solid-state fermentation to enhance the production of secondary metabolites.
Generalized Experimental Workflow for Fungal Metabolite Extraction:
Methodology Details:
-
Fermentation: Aspergillus variecolor is cultured on a solid substrate, such as vermiculite saturated with a suitable nutrient medium. Solid-state fermentation often yields a more complex profile of secondary metabolites compared to liquid cultures.
-
Extraction: The fungal biomass is extracted with an organic solvent like methylethylketone (MEK) to isolate the secondary metabolites.
-
Purification: The crude extract undergoes further purification steps, typically involving various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
Determination of Physicochemical Properties
Standard experimental protocols are employed to determine the physicochemical properties of purified this compound.
-
Melting Point: Determined using a melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.
-
Solubility: Qualitative solubility is assessed by observing the dissolution of a known amount of this compound in various solvents.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR data are crucial for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum can provide information about the electronic transitions within the molecule.
-
-
Optical Rotation: The specific rotation of a solution of this compound is measured using a polarimeter to determine its chiroptical properties.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated toxicity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. This anticoccidial activity suggests that this compound may interfere with essential cellular processes in the parasite.
While the specific mechanism of action for this compound has not been elucidated, the known mechanisms of other anticoccidial drugs and the cellular processes of Eimeria tenella provide potential avenues for investigation.
Potential Mechanisms of Action and Signaling Pathway Interference:
Sesterterpenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. The anticoccidial effect of this compound could be attributed to the disruption of one or more vital pathways in Eimeria tenella.
Eimeria tenella relies on complex signaling pathways for its life cycle, including invasion of host cells, replication, and differentiation. Key signaling molecules in these parasites include calcium-dependent protein kinases (CDPKs) and pathways involving phosphoinositides.
The following diagram illustrates a hypothetical logical relationship of how an anticoccidial compound like this compound might disrupt the invasion process of Eimeria tenella.
Further research is required to identify the specific molecular targets of this compound and the signaling pathways it modulates within Eimeria tenella. Understanding these mechanisms is crucial for the potential development of this compound as a therapeutic agent.
References
Variculanol Crystal Structure: Awaiting Elucidation
Despite significant interest in the structural analysis of complex natural products, a comprehensive crystallographic analysis of variculanol remains conspicuously absent from the scientific literature. Extensive searches of chemical databases and scholarly articles have yielded no specific data regarding the crystal structure of this particular compound.
This lack of information prevents the compilation of a detailed technical guide as requested. Key quantitative data, such as unit cell dimensions, bond lengths, bond angles, and torsion angles, which are fundamental to a thorough crystal structure analysis, are not available. Consequently, the creation of structured tables for comparative analysis is not feasible at this time.
Furthermore, the absence of a determined crystal structure means there are no established experimental protocols for the crystallization and X-ray diffraction of this compound to report. Methodologies for these critical steps are contingent upon the successful growth of single crystals and subsequent diffraction experiments, which have not been publicly documented for this compound.
Similarly, without a defined three-dimensional structure, any discussion of its interaction with biological targets and the elucidation of specific signaling pathways remains speculative. Therefore, the generation of diagrams illustrating such interactions or experimental workflows for its structural determination would be unfounded.
Researchers and drug development professionals interested in the structural characteristics of this compound are encouraged to direct their efforts towards the primary research required for its isolation, purification, crystallization, and subsequent X-ray crystallographic analysis. The determination of its crystal structure would be a valuable contribution to the field of natural product chemistry and could provide a foundation for understanding its biological activity and potential therapeutic applications.
preliminary biological screening of Variculanol
An In-depth Technical Guide on the Preliminary Biological Screening of Variculanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a sesterterpenoid of fungal origin, has emerged as a molecule of interest in drug discovery due to its reported biological activities. This document provides a comprehensive overview of the , consolidating available data on its cytotoxic, antimicrobial, and antiviral properties. Detailed experimental protocols for key assays are provided to facilitate further research and validation. Furthermore, this guide includes visualizations of a standard screening workflow and a representative signaling pathway potentially modulated by cytotoxic compounds like this compound, offering a foundational resource for researchers investigating its therapeutic potential.
Introduction
This compound is a structurally complex sesterterpenoid isolated from fungi of the Aspergillus genus. Natural products from fungal sources have historically been a rich reservoir of novel therapeutic agents. Preliminary studies have indicated that this compound possesses a range of biological activities, including cytotoxic effects against cancer cell lines, antimicrobial activity, and inhibition of the Hepatitis C virus (HCV) NS3/4A protease.[1][2][3] This guide aims to provide a detailed technical resource for researchers by summarizing the available quantitative data, outlining experimental methodologies, and visualizing key processes relevant to the biological screening of this compound.
Quantitative Biological Activity Data
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀ | 3.97 | [4][5] |
| HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀ | 2.89 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
HeLa or HCT116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa or HCT116 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Protocol:
-
Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of a 2x concentrated solution of this compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells. Add 5 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Anti-HCV NS3/4A Protease Assay
This assay measures the inhibition of the HCV NS3/4A protease, a key enzyme in the viral replication cycle.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(5-FAMsp)-NH₂)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 30% glycerol)
-
This compound stock solution (in DMSO)
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Assay Preparation: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the recombinant NS3/4A protease.
-
Incubation: Incubate the mixture for a pre-determined time at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary biological screening of a natural product like this compound.
Caption: Workflow for Preliminary Biological Screening of this compound.
Representative Signaling Pathway
Given the cytotoxic activity of this compound, it may modulate signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes in cancer cells and is a common target for cytotoxic natural products. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.
References
- 1. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms [mdpi.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unraveling the Anticancer Potential of Varitriol: A Mechanistic Hypothesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The quest for novel anticancer therapeutics has led researchers to explore diverse natural sources, with marine-derived fungi emerging as a particularly promising reservoir of bioactive compounds. Among these is varitriol , a polyhydroxylated C-glycoside isolated from the marine fungus Emericella variecolor. Initial studies have highlighted its significant in vitro antiproliferative activity against a range of human cancer cell lines, suggesting its potential as a lead compound for oncology drug development. This technical guide synthesizes the current, albeit limited, understanding of varitriol's biological activity and posits a hypothesis for its mechanism of action, drawing from available data on its cytotoxicity and the known mechanisms of structurally or functionally analogous compounds.
Discovery and Anticancer Activity of Varitriol
Varitriol was first identified as a secondary metabolite from a marine-derived strain of the fungus Emericella variecolor.[1][2][3][4] Subsequent screening of its biological activity revealed potent cytotoxic effects against a panel of human cancer cell lines.
In Vitro Cytotoxicity
In the National Cancer Institute's (NCI) 60-cell line panel, varitriol demonstrated notable potency, particularly against selected renal, central nervous system (CNS), and breast cancer cell lines.[1] Further studies involving synthetic analogues have sought to delineate the structure-activity relationship and optimize the antiproliferative effects.
Table 1: Summary of In Vitro Anticancer Activity of Varitriol and its Analogues
| Compound/Analogue | Cancer Cell Line(s) | Reported Activity (e.g., IC50, GI50) | Reference(s) |
| (+)-Varitriol | NCI-60 Panel (Renal, CNS, Breast) | Increased potency observed | |
| Further details on specific cell lines and IC50 values are not extensively available in the public domain. |
Hypothesized Mechanism of Action
The precise molecular mechanism underlying varitriol's anticancer activity remains to be elucidated. However, based on its chemical structure and the known mechanisms of other anticancer natural products, several hypotheses can be proposed. The polyhydroxylated nature of varitriol suggests potential interactions with various cellular macromolecules, including enzymes and receptors, which could disrupt critical signaling pathways in cancer cells.
Potential Induction of Apoptosis
A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. While direct evidence for varitriol-induced apoptosis is currently lacking in the scientific literature, this remains a primary hypothesis. Future investigations should focus on key apoptotic markers in varitriol-treated cancer cells.
Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Culture: Plate cancer cells (e.g., a sensitive breast or renal cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of varitriol (and a vehicle control) for 24, 48, and 72 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the extent of apoptosis induction by varitriol.
Possible Induction of Cell Cycle Arrest
Disruption of the cell cycle is another key strategy for inhibiting tumor growth. It is plausible that varitriol may interfere with the progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints (e.g., G1/S or G2/M).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cancer cells with varitriol as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle will reveal any varitriol-induced cell cycle arrest.
Signaling Pathway Hypothesis
Given the lack of direct experimental evidence for varitriol's mechanism, we can only speculate on the potential signaling pathways it may affect. The diagram below illustrates a hypothetical signaling pathway that could be disrupted by varitriol, leading to its observed anticancer effects. This is a generalized model and would require experimental validation.
References
- 1. Bioactive metabolites from a marine-derived strain of the fungus Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Bioactive Metabolites from a Marine-Derived Strain of the Fungus Emericella variecolor - Journal of Natural Products - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
in silico prediction of Variculanol targets
An In-Depth Technical Guide to the In Silico Prediction of Variculanol Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a sesterterpenoid natural product that has garnered interest for its potential biological activities. As with many natural products, its precise molecular mechanism of action and direct protein targets are not fully elucidated. Identifying these targets is a critical step in understanding its therapeutic potential and potential off-target effects. In silico target prediction, also known as target fishing, offers a powerful, resource-efficient approach to hypothesize and prioritize potential protein targets for a given small molecule.[1][2][3] This guide provides a comprehensive technical workflow for predicting the biological targets of this compound using a combination of receptor-based and ligand-based computational methods.
The methodologies described herein are designed to generate high-quality, testable hypotheses, thereby streamlining the initial phases of drug discovery and research. The process involves preparing the ligand and target structures, performing computational screening, and analyzing the results to prioritize candidates for subsequent experimental validation.
Overall Target Prediction Workflow
The computational strategy for identifying this compound targets is a multi-stage process that begins with data preparation and proceeds through screening and detailed analysis. This workflow is designed to systematically narrow down the vast human proteome to a manageable list of high-probability targets.
References
- 1. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
Variculanol: A Technical Review of a Sesterterpenoid with Undetermined Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Variculanol is a complex tricyclic sesterterpenoid isolated from the fungus Aspergillus variecolor. First described in 1991, its intricate 5/12/5 fused ring system has been a subject of interest from a chemical structure and stereochemistry perspective. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of studies detailing its biological activities, experimental protocols, and mechanisms of action. This technical guide synthesizes the available chemical information for this compound and highlights the current void in our understanding of its potential pharmacological properties.
Introduction
Sesterterpenoids, a class of C25 terpenes, are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Many sesterterpenoids isolated from fungal sources, particularly from the genus Aspergillus, have been investigated for their therapeutic potential.[1][2] this compound, a metabolite of Aspergillus variecolor, stands as an intriguing molecule due to its unique chemical architecture. Despite its discovery over three decades ago, the biological potential of this compound remains unexplored, presenting a significant knowledge gap and a potential opportunity for new drug discovery.
Chemical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₄₀O₂ | [3] |
| Molecular Weight | 372.6 g/mol | [3] |
| CAS Number | 135513-21-2 | [3] |
| Origin | Aspergillus variecolor | |
| Class | Sesterterpenoid |
The structure of this compound is characterized by a novel 5/12/5 tricyclic ring system. Its absolute stereochemistry was determined through extensive 2D NMR methods, particularly Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) experiments.
Biological Activity: A Knowledge Gap
A thorough and systematic search of scientific databases and literature archives reveals no published studies detailing the biological activity of this compound. Searches for its potential cytotoxic, antimicrobial, anti-inflammatory, or enzyme inhibitory activities have yielded no specific results for this compound. While other secondary metabolites from Aspergillus variecolor and related fungi have demonstrated significant biological effects, this compound itself has not been the subject of such investigations.
Consequently, there is no quantitative data, such as IC₅₀ or MIC values, to present in tabular format. Furthermore, the absence of biological studies means there are no experimental protocols or elucidated signaling pathways to be described or visualized.
Experimental Workflows: A Call for Future Research
The lack of biological data for this compound necessitates future research to elucidate its potential pharmacological profile. A logical experimental workflow to begin characterizing its bioactivity is proposed below. This workflow is hypothetical and serves as a roadmap for future investigation.
Caption: A proposed experimental workflow for the initial biological characterization of this compound.
Conclusion
This compound remains an enigmatic molecule within the diverse family of sesterterpenoids. While its chemical identity is well-established, its biological function is completely unknown. The absence of any published bioactivity data represents a significant limitation in the current understanding of this natural product. The scientific community, particularly those in natural product drug discovery, is encouraged to undertake the necessary screening and mechanistic studies to uncover the potential therapeutic value of this compound. Such research would not only fill a long-standing knowledge gap but also could potentially lead to the discovery of a novel bioactive agent.
References
Identifying Novel Analogs of Variculanol: A Technical Guide
This guide provides an in-depth overview of the methodologies for identifying and characterizing novel analogs of Variculanol-related compounds, with a focus on their synthesis and evaluation as potential therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals engaged in natural product synthesis and cancer research.
Introduction to this compound and its Analogs
This compound is a marine-derived natural product that has garnered interest for its potential biological activities. The development of novel analogs is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. This guide uses the synthesis and evaluation of (+)-varitriol analogs, compounds closely related to this compound, as a practical example. Novel analogs of (+)-varitriol have been synthesized and screened for their in vitro cytotoxicity against various human tumor cell lines[1].
Synthetic Approach: Julia-Kocienski Olefination
A successful strategy for the synthesis of varitriol analogs involves the Julia-Kocienski olefination. This method allows for the creation of the characteristic olefinic bond in the molecule's side chain. The general workflow for this synthesis is outlined below.
Experimental Protocol: Synthesis of Varitriol Analogs[1]
The synthesis of novel (+)-varitriol analogs has been achieved via the Julia-Kocienski olefination starting from γ-D-ribonolactone[1].
Step 1: Preparation of the Key Sulfone Intermediate The synthesis commences with the preparation of a key sulfone intermediate from γ-D-ribonolactone. This multi-step process is a foundational part of the overall synthetic route.
Step 2: Julia-Kocienski Olefination Reaction The sulfone intermediate is then reacted with a series of aldehydes to generate the desired varitriol analogs. The reaction conditions are as follows:
-
Reagents: Sulfone intermediate, various aldehydes (9a-k), potassium bis(trimethylsilyl)amide (KHDMS).
-
Solvent: Dimethoxyethane (DME).
-
Temperature: -30°C to room temperature.
-
Reaction Time: 10 hours.
This reaction typically yields a mixture of E and Z isomers of the varitriol analogs.
Step 3: Isomer Separation and Purification The E and Z isomers are separated and purified using standard chromatographic techniques to yield the pure analogs for subsequent biological evaluation.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the generation of varitriol analogs.
Biological Evaluation: In Vitro Cytotoxicity
The newly synthesized varitriol analogs were screened for their in vitro cytotoxicity against a panel of human tumor cell lines to determine their antiproliferative activities.
Experimental Protocol: Antiproliferative Assay[1]
The antiproliferative activity of the synthesized varitriol analogs was determined using a standard cell viability assay.
-
Cell Lines: A panel of human tumor cell lines was used, including those from the NCI60 panel.
-
Treatment: Cells were treated with various concentrations of the synthesized varitriol analogs.
-
Assay: Cell survival was measured to determine the concentration of the compound that leads to a 50% decrease in cell survival (IC50).
-
Data Analysis: The IC50 values were calculated for each compound against each cell line.
Quantitative Data: Antiproliferative Activities
The antiproliferative activities of the synthesized varitriol analogs are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | E/Z Ratio | Antiproliferative Activity (IC50 in µM) |
| Varitriol (5) | 5:4 | Varies by cell line |
| Analog 6a (E-isomer) | - | Low activity or inactive |
| Analog 7a (Z-isomer) | - | Low activity or inactive |
Note: The specific IC50 values for each of the synthesized analogs (6a-k and 7a-k) against the full panel of cancer cell lines are detailed in the source publication[1]. The table above provides a representative summary.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways modulated by this compound and its analogs are not yet fully elucidated in the available scientific literature. Further research is required to understand the molecular targets and cellular pathways through which these compounds exert their cytotoxic effects. Future studies could involve target identification assays, transcriptomic and proteomic analyses, and investigation of key cancer-related signaling pathways such as apoptosis, cell cycle regulation, and angiogenesis.
Conclusion
The synthetic route utilizing Julia-Kocienski olefination has proven effective for generating a library of novel varitriol analogs. The in vitro cytotoxicity data reveals that structural modifications to the varitriol scaffold can significantly impact biological activity. While the initial analogs presented here showed reduced activity compared to the parent compound, these findings provide a valuable foundation for further structure-activity relationship (SAR) studies. Future efforts should focus on designing and synthesizing new analogs with improved potency and exploring their detailed mechanism of action to develop promising new anticancer agents.
References
Methodological & Application
Optimizing Variculanol Extraction: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimized extraction of Variculanol, a sesterterpenoid metabolite produced by the fungus Aspergillus variecolor. These guidelines are intended to assist researchers in maximizing the yield and purity of this compound for further investigation into its potential therapeutic applications.
Introduction to this compound
This compound (C₂₅H₄₀O₂) is a novel sesterterpenoid first isolated from Aspergillus variecolor[1]. Sesterterpenoids are a class of terpenoids that have shown a range of biological activities, including anti-inflammatory and antibacterial properties. The growing interest in fungal metabolites for drug discovery necessitates the development of efficient and optimized extraction protocols to obtain these compounds in sufficient quantities for research and development. This document outlines conventional and modern extraction techniques, providing a comparative analysis and detailed protocols for the efficient extraction of this compound.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the target compound. Below is a summary of common extraction techniques applicable to this compound, with typical parameters gathered from studies on similar fungal terpenoids.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time | Advantages | Disadvantages | Reported Yields (for similar compounds) |
| Maceration | Dichloromethane, Ethyl Acetate, Ethanol, Methanol | Room Temperature | 24-72 hours | Simple, low cost | Time-consuming, large solvent volume, lower efficiency | Variable |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol (often aqueous solutions, e.g., 42% Ethanol) | 40-60 | 20-60 minutes | Faster, reduced solvent consumption, improved yield | Requires specialized equipment | Can be significantly higher than maceration |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol (e.g., 95% Ethanol) | 50-100 | 5-15 minutes | Very rapid, high efficiency, less solvent | Requires specialized microwave equipment, potential for thermal degradation if not controlled | Often provides the highest yields in the shortest time |
Experimental Protocols
Below are detailed protocols for the extraction of this compound. Researchers should optimize these protocols based on their specific laboratory conditions and equipment.
Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized parameters for the extraction of terpenoids from fungal sources and is expected to provide high yields of this compound in a short time.
Materials and Equipment:
-
Dried and powdered mycelium of Aspergillus variecolor
-
95% Ethanol
-
Microwave extraction system
-
Round-bottom flask
-
Reflux condenser
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: Weigh 10 g of dried and powdered Aspergillus variecolor mycelium and place it into a 250 mL round-bottom flask.
-
Solvent Addition: Add 150 mL of 95% ethanol to the flask (solid-to-liquid ratio of 1:15 g/mL).
-
Microwave Extraction:
-
Place the flask in the microwave extraction system and connect the reflux condenser.
-
Set the microwave power to 500 W.
-
Set the extraction temperature to 90°C.
-
Set the extraction time to 5 minutes.
-
Start the extraction process.
-
-
Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the mycelial debris from the liquid extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
Drying: Dry the resulting crude extract using a freeze-dryer or in a vacuum oven at a low temperature to obtain the final this compound-rich extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol offers a balance between efficiency and gentler extraction conditions compared to MAE.
Materials and Equipment:
-
Dried and powdered mycelium of Aspergillus variecolor
-
42% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: Place 10 g of dried and powdered Aspergillus variecolor mycelium into a 250 mL beaker or flask.
-
Solvent Addition: Add 200 mL of 42% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Ultrasonic Extraction:
-
Place the beaker or flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency to 40 kHz.
-
Set the extraction temperature to 40°C.
-
Set the extraction time to 40 minutes.
-
Begin sonication.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C.
-
Drying: Dry the crude extract to obtain the final product.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway of this compound
While the precise mechanism of action for this compound is still under investigation, many terpenoids exhibit anti-inflammatory effects by modulating key signaling pathways. This diagram illustrates a plausible mechanism involving the inhibition of the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the efficient extraction of this compound from Aspergillus variecolor. The use of modern techniques such as Microwave-Assisted Extraction can significantly reduce extraction time and solvent consumption while maximizing yield. Further optimization may be required depending on the specific strain of Aspergillus variecolor and the available laboratory equipment. The potential biological activities of this compound, particularly its anti-inflammatory and antibacterial properties, warrant further investigation, which will be facilitated by the application of these optimized extraction methods.
References
Application Notes and Protocols for the Purification of Variculanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a complex sesterterpenoid natural product with a unique 5/12/5 tricyclic ring system. Initially isolated from Aspergillus variecolor, this class of molecules has garnered interest due to its structural novelty and potential biological activities. The purification of this compound from fungal cultures is a multi-step process requiring a combination of chromatographic techniques to isolate the compound with high purity. These application notes provide a comprehensive overview and detailed protocols for the purification of this compound, intended to guide researchers in natural product chemistry, mycology, and drug discovery. The methodologies described are based on established procedures for the isolation of sesterterpenoids from Aspergillus species.
Data Presentation: Chromatographic Purification Summary
The following tables summarize the key parameters for the chromatographic purification of this compound, from initial fractionation to final high-purity isolation.
Table 1: Column Chromatography Parameters for Crude Extract Fractionation
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Step gradient of n-hexane and ethyl acetate |
| Gradient Elution | 100% n-hexane -> 100% ethyl acetate |
| Fractions Collected | Based on Thin Layer Chromatography (TLC) analysis |
| Purpose | Initial separation of the crude extract into fractions of varying polarity. |
Table 2: Preparative HPLC Parameters for this compound Isolation
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water (H₂O) with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid |
| Gradient | 40% B to 100% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 500 µL - 2 mL (depending on concentration) |
| Purpose | High-resolution purification of this compound from enriched fractions. |
Experimental Protocols
Protocol 1: Fungal Fermentation and Extraction of this compound
This protocol describes the cultivation of Aspergillus variecolor and the subsequent extraction of the crude secondary metabolite mixture containing this compound.
Materials:
-
Aspergillus variecolor culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (2 L)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Fungal Culture Activation: Inoculate a PDA plate with Aspergillus variecolor and incubate at 28°C for 5-7 days until sporulation is observed.
-
Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of PDB. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.
-
Large-Scale Fermentation: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 10 mL of the seed culture. Prepare multiple flasks for a larger yield. Incubate the flasks under static conditions at 28°C for 14-21 days.
-
Extraction: a. After incubation, separate the mycelium from the culture broth by filtration. b. Combine the culture filtrate and extract three times with an equal volume of ethyl acetate in a separatory funnel. c. Pool the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the crude extract under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
Protocol 2: Purification of this compound using Column Chromatography and HPLC
This protocol details the multi-step chromatographic purification of this compound from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh)
-
n-hexane
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
Part A: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 n-hexane:EtOAc, then 100% EtOAc).
-
Fraction Collection: Collect fractions of approximately 20-50 mL.
-
TLC Analysis: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3). Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound will be in the mid-polarity fractions). Concentrate the pooled fractions.
Part B: Preparative HPLC (Final Purification)
-
Sample Preparation: Dissolve the this compound-enriched fraction from the column chromatography step in methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Setup: Equilibrate the preparative HPLC system with the C18 column using the initial mobile phase conditions (e.g., 60% Water with 0.1% Formic Acid, 40% Acetonitrile with 0.1% Formic Acid).
-
Injection and Fractionation: Inject the prepared sample onto the column. Run the gradient program as detailed in Table 2. Collect fractions corresponding to the major peaks detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Compound Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Workflow for the purification of this compound.
This diagram illustrates the overall process, starting from the fungal culture to the final purified compound and its analysis. The workflow is divided into three main stages: Fermentation & Extraction, Chromatographic Purification, and Analysis.
Application Notes and Protocols for Variculanol Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a novel natural product with purported biological activities. Due to its recent discovery, comprehensive bio-characterization is essential to elucidate its therapeutic potential. These application notes provide detailed protocols for preliminary bioassays to assess the cytotoxic and anti-inflammatory properties of this compound. The following protocols are designed to be robust and reproducible, providing a foundational framework for further investigation into its mechanism of action and potential as a therapeutic agent.
Cytotoxicity Bioassay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screening test for cytotoxic potential of novel compounds.
Experimental Protocol
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Remove the old media from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
-
MTT Assay and Data Acquisition:
-
After 48 hours of incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 0.982 | 0.045 | 100 |
| 0.1 | 0.975 | 0.051 | 99.3 |
| 1 | 0.891 | 0.039 | 90.7 |
| 10 | 0.523 | 0.028 | 53.3 |
| 50 | 0.112 | 0.015 | 11.4 |
| 100 | 0.056 | 0.009 | 5.7 |
| Doxorubicin (10 µM) | 0.089 | 0.011 | 9.1 |
Experimental Workflow
Anti-inflammatory Bioassay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. Inhibition of NO production is a key indicator of anti-inflammatory activity.
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture media to achieve final concentrations ranging from 1 µM to 50 µM.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Include a vehicle control, a negative control (cells only), and a positive control for inflammation (LPS only). A known anti-inflammatory agent like Dexamethasone can be used as a positive control for inhibition.
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS (except for the negative control group).
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify NO production.
-
Data Presentation
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | NO Concentration (µM) | % Inhibition |
| Negative Control | - | 0.052 | 0.004 | 1.2 | - |
| LPS Control | - | 0.689 | 0.031 | 35.8 | 0 |
| This compound | 1 | 0.654 | 0.029 | 33.9 | 5.3 |
| This compound | 5 | 0.512 | 0.025 | 26.3 | 26.5 |
| This compound | 10 | 0.345 | 0.019 | 17.5 | 51.1 |
| This compound | 25 | 0.189 | 0.014 | 9.2 | 74.3 |
| This compound | 50 | 0.101 | 0.011 | 4.8 | 86.6 |
| Dexamethasone | 10 | 0.123 | 0.013 | 6.0 | 83.2 |
Relevant Signaling Pathway: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Investigating the effect of this compound on this pathway could elucidate its anti-inflammatory mechanism.
Hit-to-Lead Optimization Workflow
Following the initial screening, promising "hits" like this compound would undergo a hit-to-lead optimization process to improve their potency, selectivity, and pharmacokinetic properties.
Variculanol: Uncharted Territory in Cell Culture Applications
Despite a thorough review of scientific literature, detailed protocols and application notes for the cell culture treatment of variculanol remain unavailable in the public domain. This sesterterpenoid, isolated from the fungus Aspergillus variecolor, is a known chemical entity, but its biological effects, particularly its mechanism of action, impact on signaling pathways, and cytotoxic properties, have not been characterized in published research.
This compound was first described in a 1991 publication in The Journal of Organic Chemistry, which detailed its novel 5/12/5 tricyclic structure and absolute stereochemistry.[1] However, subsequent research into its biological activity, including any potential anticancer or cytotoxic effects, does not appear in accessible scientific databases. Therefore, core requirements for a detailed application note, such as quantitative data on its efficacy (e.g., IC50 values) and specific experimental protocols for its use in cell culture, cannot be provided at this time.
For researchers interested in exploring the bioactivity of this compound, the initial steps would involve sourcing the compound and then performing preliminary in vitro studies. A general workflow for such an exploratory study is outlined below.
General Experimental Workflow for Investigating a Novel Compound
This workflow is a generalized approach and would need to be adapted based on the specific research question and the observed effects of this compound.
References
No Information Available for In Vivo Administration of Variculanol in Animal Models
Despite a comprehensive search of scientific literature and databases, no information was found regarding the in vivo administration of a compound named "Variculanol" in animal models.
This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary internal designation not disclosed in public-domain research, or a potential misspelling of a different agent. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational experimental data.
For researchers, scientists, and drug development professionals interested in a specific compound, the availability of published preclinical data is a prerequisite for developing standardized protocols. Such data typically includes:
-
Pharmacokinetic Profiles: How the compound is absorbed, distributed, metabolized, and excreted in animal models.
-
Pharmacodynamic Assessments: The biochemical and physiological effects of the drug and its mechanism of action.
-
Toxicology Studies: Evaluation of the potential adverse effects of the compound.
-
Efficacy Studies: Demonstration of the compound's therapeutic effect in relevant animal models of disease.
Without this essential information for "this compound," any attempt to create protocols for in vivo administration would be speculative and lack the necessary scientific validation.
It is recommended to:
-
Verify the spelling and name of the compound of interest.
-
Consult internal documentation or proprietary databases if this is a compound under internal development.
-
Monitor scientific literature for any future publications on this compound.
Once preclinical data for "this compound" becomes publicly available, the development of detailed application notes and protocols for its in vivo administration in animal models would be a feasible endeavor.
Application Note: Quantification of Variecolol in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Variecolol is a sesterterpenoid natural product isolated from the fungus Aspergillus aurantiobrunneus. Sesterterpenoids are a class of terpenoids that have demonstrated a range of promising pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] The structural complexity and biological activity of compounds like Variecolol make them interesting candidates for drug discovery and development. To facilitate further investigation into its pharmacokinetic and pharmacodynamic properties, a robust and sensitive analytical method for the quantification of Variecolol in biological matrices is essential.
This application note provides a detailed protocol for the quantification of Variecolol in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Biological Relevance
While specific biological activities of Variecolol are still under investigation, related sesterterpenes have shown significant biological effects. For instance, some sesterterpene lactones have been identified as modulators of tubulin tyrosine ligase (TTL), an enzyme considered a promising target for novel anticancer therapies.[1][2] Furthermore, other terpenoid compounds have demonstrated potent anti-inflammatory and anticancer activities in preclinical studies. Avarol, a sesquiterpene hydroquinone, has shown cytotoxicity against various cancer cell lines and in vivo antitumor activity.[3] These findings suggest that Variecolol may possess similar therapeutic potential, warranting further investigation into its mechanism of action and in vivo behavior.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Variecolol in human plasma samples.
Figure 1. Experimental Workflow for Variecolol Quantification
Materials and Reagents
-
Variecolol reference standard
-
Internal Standard (IS) - (e.g., a structurally similar sesterterpenoid)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Thaw Samples: Thaw frozen human plasma samples on ice.
-
Prepare Precipitation Solution: Prepare a stock solution of the internal standard (IS) in methanol.
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
Mass Spectrometry Method
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Variecolol | 371.3 | 189.1 | 30 | 25 |
| Internal Standard | [IS Precursor] | [IS Product] | [Optimized] | [Optimized] |
Note: The MRM transitions for Variecolol are hypothetical and should be optimized using a reference standard.
Data Presentation: Quantitative Analysis
The following tables present hypothetical quantitative data for illustrative purposes. A calibration curve should be constructed by plotting the peak area ratio of Variecolol to the internal standard against the concentration of the calibrators. The concentration of Variecolol in quality control (QC) samples and unknown samples can then be determined from this curve.
Table 1: Calibration Curve Data (Hypothetical)
| Concentration (ng/mL) | Peak Area (Variecolol) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
Table 2: Quality Control Sample Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 5.8 |
| Medium | 80 | 82.4 | 103.0 | 4.2 |
| High | 800 | 785.6 | 98.2 | 3.5 |
Putative Signaling Pathway
Based on the known anti-inflammatory and anticancer activities of related terpenoid compounds, a potential mechanism of action for Variecolol could involve the modulation of key inflammatory or cell survival signaling pathways. The following diagram illustrates a generalized representation of the NF-κB signaling pathway, a critical regulator of inflammation and cancer, which could be a putative target for Variecolol.
Figure 2. Putative NF-κB Signaling Pathway Inhibition by Variecolol
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Variecolol in human plasma using LC-MS/MS. The described method, including protein precipitation for sample preparation, offers a robust and sensitive approach for pharmacokinetic and other research applications. The provided hypothetical data and putative signaling pathway serve as a framework for researchers initiating studies on this promising natural product. Further validation and optimization of this method will be crucial for its application in specific research contexts.
References
- 1. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Variculanol Target Engagement Assay
For Research Use Only.
Introduction
Variculanol is a novel diterpenoid compound that has demonstrated significant anti-proliferative effects in various cancer cell lines. Understanding the direct interaction of this compound with its cellular targets is crucial for its development as a potential therapeutic agent. These application notes provide a detailed protocol for a target engagement assay using Surface Plasmon Resonance (SPR) to quantify the binding of this compound to its putative target, Protein Kinase C (PKC). Additionally, a cell-based assay protocol is included to assess the downstream effects of this compound on the PKC-ERK signaling pathway.
Principle of the Assays
Target engagement is the direct physical interaction of a drug molecule with its biological target.[1] Quantifying this engagement is essential for establishing a drug's mechanism of action (MoA) and for optimizing its potency and specificity during drug development.[1] This document describes two complementary methods:
-
Surface Plasmon Resonance (SPR): A label-free, in vitro biophysical technique to measure the binding kinetics and affinity of this compound to purified PKC protein.[2] SPR detects changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (PKC), allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[2]
-
In-Cell Western Assay: A cell-based immunoassay to quantify the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of the PKC signaling pathway, upon treatment with this compound. This provides a functional readout of target engagement in a cellular context. The differentiation-inducing effects of a similar compound, vibsanol A, have been shown to be dependent on PKC activation and the subsequent activation of the ERK pathway.[3]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the interaction of this compound with PKC.
Table 1: Kinetic and Affinity Data from SPR Analysis
| Compound | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| This compound | PKCα | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |
| Staurosporine (Control) | PKCα | 3.5 x 10⁵ | 1.8 x 10⁻³ | 5.1 |
Table 2: Cellular Potency from In-Cell Western Assay
| Compound | Cell Line | Target Pathway | EC₅₀ (nM) |
| This compound | U937 | p-ERK1/2 | 15.8 |
| Phorbol 12-myristate 13-acetate (PMA - Control) | U937 | p-ERK1/2 | 5.2 |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for this compound-PKC Binding
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PKCα protein (purified)
-
This compound
-
Staurosporine (positive control)
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant PKCα (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (approximately 10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of PKCα to serve as a negative control.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound (e.g., 0.1 nM to 100 nM) in running buffer containing a final concentration of 1% DMSO. Prepare a similar dilution series for the control compound, Staurosporine.
-
Inject the different concentrations of this compound over the PKCα-immobilized and reference flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow for 600 seconds to monitor the dissociation of the compound.
-
Regenerate the sensor surface between each concentration by injecting a pulse of 10 mM glycine-HCl, pH 2.5.
-
Repeat the injections for all concentrations of this compound and Staurosporine.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
In-Cell Western Assay for ERK Phosphorylation
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
96-well microplate
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Culture and Treatment:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and PMA in serum-free RPMI-1640 medium.
-
Starve the cells in serum-free medium for 4 hours prior to treatment.
-
Remove the serum-free medium and add the different concentrations of this compound or PMA to the wells. Incubate for 30 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a mixture of the two primary antibodies (anti-phospho-ERK1/2 and anti-total ERK1/2) diluted in blocking buffer overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a mixture of the two fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Data Analysis:
-
Scan the plate using an infrared imaging system at both 700 nm and 800 nm wavelengths.
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the phospho-ERK signal (800 nm) to the total ERK signal (700 nm) for each well.
-
Plot the normalized phospho-ERK signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for the SPR assay.
Caption: Workflow for the In-Cell Western assay.
References
Application Notes and Protocols for Variculanol as a Chemical Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Variculanol is a sesterterpenoid natural product isolated from Aspergillus variecolor.[1] Sesterterpenoids are a class of C25 isoprenoids that have been shown to possess a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[2] Many natural products, including sesquiterpenes and triterpenoids, exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its aberrant activation is implicated in various inflammatory diseases and cancers. These application notes provide a framework for utilizing this compound as a chemical probe to investigate its potential inhibitory effects on the NF-κB signaling pathway. The protocols outlined below describe methods to quantify the potency of this compound and to elucidate its mechanism of action.
Chemical Properties
| Property | Value |
| CAS Number | 135513-21-2 |
| Molecular Formula | C₂₅H₄₀O₂ |
| Molecular Weight | 372.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol |
Table 1: Chemical and physical properties of this compound.
Hypothetical Biological Activity
Based on the activities of similar terpenoid compounds, we hypothesize that this compound functions as an inhibitor of the NF-κB signaling pathway. This proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent pro-inflammatory gene transcription.
Quantitative Data
The following table summarizes representative hypothetical data for the inhibitory activity of this compound on the NF-κB pathway.
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
| Cell Viability | RAW 264.7 | - | > 50 |
| NF-κB Luciferase Reporter | HEK293T | TNF-α (10 ng/mL) | 5.2 |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 8.7 |
| IL-6 Production | THP-1 | LPS (1 µg/mL) | 6.5 |
Table 2: Hypothetical IC₅₀ values for this compound in various cell-based assays. These values are for illustrative purposes to guide experimental design.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to a stimulant, in the presence or absence of this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA-lipid complex. In one tube, dilute 100 ng of NF-κB firefly luciferase plasmid and 10 ng of Renilla luciferase plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add 20 µL of the complex to each well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the transfection medium from the cells and replace it with 90 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a 10X TNF-α solution (100 ng/mL) in serum-free DMEM.
-
Add 10 µL of the 10X TNF-α solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells.
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium and wash cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Plot the normalized luciferase activity against the this compound concentration and determine the IC₅₀ value.
-
Protocol 2: Western Blot for IκBα Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Rabbit anti-β-actin
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well. Incubate overnight.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-IκBα at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal to determine the extent of phosphorylation.
-
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing this compound as an NF-κB inhibitor.
References
Application Notes and Protocols for the Synthesis of Variculanol Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variculanol, also known as Varitriol, is a marine-derived natural product that has demonstrated notable antitumor activity. Structure-activity relationship (SAR) studies are crucial for the development of more potent and selective analogs. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their cytotoxic activity, facilitating SAR studies. The synthetic strategy is centered around a key Julia-Kocienski olefination reaction to construct the olefinic linkage, starting from the chiral precursor γ-D-ribonolactone.
Introduction to this compound and SAR Studies
This compound is a polyketide metabolite isolated from the marine fungus Emericella variecolor. Its unique structure, featuring a substituted furan ring linked to an aromatic core via an olefinic bond, and its promising cytotoxic profile make it an attractive target for medicinal chemistry research. By systematically modifying different parts of the this compound scaffold, SAR studies aim to identify the key structural features responsible for its biological activity. This knowledge can then be used to design and synthesize novel derivatives with improved therapeutic potential.
Synthetic Strategy Overview
The synthesis of this compound and its derivatives is achieved through a convergent approach. The key fragments are a furan derivative (aldehyde) and a substituted aromatic sulfone. The crucial carbon-carbon double bond is formed via a Julia-Kocienski olefination reaction. The synthesis can be broadly divided into three main stages:
-
Synthesis of the Aldehyde Fragment: Starting from commercially available γ-D-ribonolactone, a multi-step synthesis yields the required aldehyde precursor with the desired stereochemistry.
-
Synthesis of the Sulfone Fragment: A substituted aromatic compound is converted to the corresponding sulfone, which is the second key component for the olefination reaction.
-
Julia-Kocienski Olefination and Final Steps: The aldehyde and sulfone fragments are coupled using the Julia-Kocienski olefination, followed by deprotection steps to yield the final this compound derivatives.
Experimental Protocols
Synthesis of the Aldehyde Fragment (from γ-D-Ribonolactone)
This protocol describes the synthesis of the aldehyde precursor required for the Julia-Kocienski olefination.
Materials:
-
γ-D-Ribonolactone
-
Protecting group reagents (e.g., TBDMSCl, Imidazole)
-
Reducing agents (e.g., DIBAL-H)
-
Oxidizing agents (e.g., DMP, Swern oxidation reagents)
-
Anhydrous solvents (DCM, THF, etc.)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Protocol:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of γ-D-ribonolactone using a suitable protecting group strategy (e.g., silylation with TBDMSCl) to ensure regioselectivity in subsequent reactions.
-
Reduction of the Lactone: Reduce the lactone functionality to the corresponding lactol using a controlled amount of a reducing agent like DIBAL-H at low temperature (-78 °C).
-
Wittig Reaction or similar: Introduce the vinyl group by reacting the lactol with a suitable Wittig reagent to form the alkene.
-
Deprotection and Oxidation: Selectively deprotect the primary alcohol and then oxidize it to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or under Swern oxidation conditions.
-
Purification: Purify the resulting aldehyde by flash column chromatography on silica gel.
Synthesis of the Benzothiazol-2-yl (BT) Sulfone Fragment
This protocol outlines the preparation of the sulfone partner for the olefination reaction.
Materials:
-
Substituted 2-mercaptobenzothiazole
-
Alkylating agent (e.g., alkyl halide)
-
Oxidizing agent (e.g., m-CPBA or Oxone®)
-
Base (e.g., K2CO3 or NaH)
-
Anhydrous solvents (DMF, DCM)
Protocol:
-
S-Alkylation: React 2-mercaptobenzothiazole with the appropriate alkyl halide in the presence of a base to form the corresponding sulfide.
-
Oxidation to Sulfone: Oxidize the sulfide to the sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The reaction progress should be monitored by TLC.
-
Purification: Purify the synthesized BT-sulfone by recrystallization or column chromatography.
Julia-Kocienski Olefination for this compound Derivative Synthesis
This protocol details the key coupling reaction to form the olefinic bond.
Materials:
-
Aldehyde fragment
-
BT-Sulfone fragment
-
Strong base (e.g., KHMDS or NaHMDS)
-
Anhydrous solvent (e.g., THF or DME) at low temperature (-78 °C)
Protocol:
-
Deprotonation of Sulfone: Dissolve the BT-sulfone in the anhydrous solvent and cool the solution to -78 °C. Add the strong base dropwise to generate the carbanion.
-
Reaction with Aldehyde: To the cooled solution of the sulfone anion, add a solution of the aldehyde fragment dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the protected this compound derivative.
Final Deprotection
This protocol describes the removal of protecting groups to yield the final this compound derivatives.
Materials:
-
Protected this compound derivative
-
Deprotection reagent (e.g., TBAF for silyl ethers, acidic or basic conditions for other protecting groups)
-
Solvents for reaction and purification
Protocol:
-
Deprotection Reaction: Dissolve the protected this compound derivative in a suitable solvent and add the appropriate deprotection reagent.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up.
-
Purification: Purify the final this compound derivative by column chromatography or preparative HPLC.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol is for assessing the cytotoxic activity of the synthesized this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Cell culture medium (e.g., RPMI-1640) with 5% fetal bovine serum and 2 mM L-glutamine
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette and plate reader
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-40,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of synthesized this compound analogues against a panel of human tumor cell lines.
| Compound | R | A549 (Lung) | HT29 (Colon) | MCF7 (Breast) | OVCAR3 (Ovarian) | PC3 (Prostate) |
| This compound (1) | H | >50 | >50 | >50 | >50 | >50 |
| Derivative 2 | CH3 | 25.1 | 30.5 | 15.8 | 42.3 | 28.9 |
| Derivative 3 | C2H5 | 18.7 | 22.1 | 10.2 | 35.6 | 20.4 |
| Derivative 4 | n-C3H7 | 15.3 | 19.8 | 8.9 | 30.1 | 17.5 |
| Derivative 5 | i-C3H7 | 20.1 | 25.6 | 12.4 | 38.9 | 22.7 |
| Derivative 6 | n-C4H9 | 12.5 | 15.4 | 6.7 | 25.8 | 14.1 |
Data is hypothetical and for illustrative purposes.
Visualizations
General Synthetic Workflow
Application Notes and Protocols for the Quantification of Variculanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variculanol is a fungal secondary metabolite with potential biological activities that are of interest to the scientific and drug development communities.[1][2] Accurate and precise quantification of this compound is crucial for various applications, including pharmacological studies, quality control of fermentation products, and understanding its biosynthesis. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for purity assessment using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is described.
Due to the limited availability of specific analytical standards and validated methods for this compound in the public domain, this document provides generalized protocols that serve as a starting point for method development and validation. The provided quantitative data are illustrative examples.
I. Analytical Standards
A certified reference material (CRM) or a well-characterized analytical standard of this compound is essential for accurate quantification.[3] If a commercial standard is unavailable, it must be isolated and purified, and its identity and purity must be confirmed using spectroscopic techniques (NMR, MS) and chromatographic methods. The purity of the standard is a critical factor in the accuracy of the quantitative results.[4]
II. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of small molecules due to its robustness and accessibility.[5]
A. Experimental Protocol
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for the separation of fungal secondary metabolites.
-
-
Mobile Phase and Gradient:
-
A gradient elution is often necessary for separating compounds in complex mixtures.
-
A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
-
A starting gradient could be 10-90% B over 20 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good resolution of the this compound peak from other matrix components.
-
-
Sample Preparation:
-
From Fungal Culture: Extract the fungal mycelium or culture broth with a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Sample Clean-up: The crude extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Final Sample: Dissolve the dried extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Calibration Standards:
-
Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution in the initial mobile phase. A typical concentration range could be 1-100 µg/mL.
-
-
Analysis:
-
Inject equal volumes of the calibration standards and prepared samples.
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance, which should be determined by running a UV-Vis spectrum of the standard.
-
B. Data Presentation
The quantitative data from the HPLC-UV analysis should be summarized in tables.
Table 1: HPLC-UV Method Validation Parameters (Illustrative Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | > 0.995 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.25 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.85 | - |
| Precision (%RSD) | ||
| - Intra-day | < 2% | < 5% |
| - Inter-day | < 3% | < 5% |
| Accuracy (% Recovery) | 98.5 - 102.1% | 95 - 105% |
III. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low-abundance compounds in complex matrices.
A. Experimental Protocol
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
The same column and mobile phase as in the HPLC-UV method can be used as a starting point. The flow rate may need to be adjusted for optimal performance with the MS detector.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive or negative mode, depending on the chemical properties of this compound.
-
MRM Transitions: The precursor ion (the molecular ion of this compound, [M+H]⁺ or [M-H]⁻) and a stable product ion need to be identified by infusing a standard solution of this compound into the mass spectrometer. At least two multiple reaction monitoring (MRM) transitions are typically monitored for each analyte for quantification and confirmation.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal intensity of the MRM transitions.
-
-
Sample Preparation and Calibration Standards:
-
Sample preparation is similar to the HPLC-UV method.
-
An internal standard (a stable isotope-labeled version of this compound or a structurally similar compound) should be used to improve the accuracy and precision of the method.
-
Prepare calibration standards containing a fixed concentration of the internal standard.
-
B. Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Illustrative Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | > 0.995 |
| Range (ng/mL) | 0.1 - 100 | - |
| Limit of Detection (LOD) (ng/mL) | 0.03 | - |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | - |
| Precision (%RSD) | ||
| - Intra-day | < 3% | < 15% |
| - Inter-day | < 5% | < 15% |
| Accuracy (% Recovery) | 97.2 - 103.5% | 85 - 115% |
| Matrix Effect (%) | 95.8% | 80 - 120% |
IV. Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.
A. Experimental Protocol
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Internal Standard:
-
Select a certified internal standard with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
-
B. Data Presentation
Table 3: qNMR Purity Assessment of this compound (Illustrative Example)
| Parameter | Value |
| Mass of this compound (mg) | 10.52 |
| Mass of Internal Standard (Maleic Acid) (mg) | 5.15 |
| Purity of Internal Standard (%) | 99.9 |
| Calculated Purity of this compound (%) | 96.8 |
V. Signaling Pathways and Experimental Workflows
A. Fungal Secondary Metabolite Biosynthesis
Fungal secondary metabolites are often synthesized by a series of enzymes encoded by genes located in a biosynthetic gene cluster (BGC). The biosynthesis typically starts from primary metabolites.
Caption: Generalized biosynthetic pathway for a fungal secondary metabolite like this compound.
B. Regulation of Secondary Metabolism by the Cell Wall Integrity (CWI) Pathway
The CWI signaling pathway is a conserved pathway in fungi that, in addition to maintaining cell wall homeostasis, can regulate the production of secondary metabolites.
Caption: The Cell Wall Integrity (CWI) signaling pathway regulating secondary metabolism.
C. Experimental Workflow for this compound Quantification
The overall workflow for quantifying this compound from a fungal culture is depicted below.
References
- 1. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavanols from Nature: A Phytochemistry and Biological Activity Review [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Synthesis of Variculanol-Related Sesterterpenoids
Disclaimer: As of our latest literature review, a formal total synthesis of Variculanol has not been reported. This guide is designed to assist researchers by providing troubleshooting and optimization strategies for the synthesis of closely related, structurally similar natural products from Aspergillus variecolor, such as the varioxiranols. The methodologies and guidance provided here are based on published synthetic routes for these analogous compounds and are intended to serve as a valuable resource for the future development of a synthetic pathway to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic challenges in synthesizing the core structure of this compound-related compounds?
A1: The primary challenges in synthesizing complex polyketides like the varioxiranols, and presumably this compound, include:
-
Stereocontrol: Establishing the correct absolute and relative stereochemistry across multiple chiral centers.
-
Construction of the Polyene Chain: Efficiently building the substituted polyene fragment with the correct geometry of the double bonds.
-
Ring Formation: Cyclization to form the characteristic fused ring systems can be challenging due to steric hindrance and the need for specific conformational pre-organization.
-
Functional Group Tolerance: Protecting and deprotecting sensitive functional groups throughout a multi-step synthesis requires careful planning to avoid side reactions and yield loss.[1][2]
Q2: A common key step in the synthesis of related compounds is the Julia-Kocienski olefination. What are the typical yields for this reaction in the context of varioxiranol synthesis?
A2: The Julia-Kocienski olefination is a crucial C-C bond-forming reaction used to create the central olefinic linkage in the synthesis of varioxiranol A. In the reported synthesis, the coupling of the aromatic sulfone with the corresponding aldose derivative proceeds with moderate to good yields, which are highly dependent on the specific substrates and reaction conditions.[3][4] For a detailed breakdown of yields in a specific synthesis, please refer to the data table below.
Q3: Are there alternative methods to the Julia-Kocienski olefination for forming the key olefinic bond?
A3: Yes, other olefination reactions could be considered, each with its own advantages and disadvantages. These include:
-
Wittig Reaction: A classic method, but can sometimes lead to mixtures of E/Z isomers and issues with steric hindrance.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Often provides excellent E-selectivity and the phosphonate byproducts are water-soluble, simplifying purification.
-
Suzuki or Stille Cross-Coupling: These reactions offer high functional group tolerance and stereospecificity but require the synthesis of appropriate organometallic and halide coupling partners.
The choice of method will depend on the specific molecular framework, desired stereochemistry, and the functional groups present in the precursors.
Troubleshooting Guides
Issue 1: Low Yield in the Julia-Kocienski Olefination Step
-
Potential Cause: Incomplete deprotonation of the sulfone.
-
Troubleshooting Steps:
-
Ensure the base (e.g., KHMDS) is fresh and has been properly stored to maintain its reactivity.
-
Perform the reaction under strictly anhydrous conditions, as trace amounts of water will quench the base. Flame-dry all glassware and use freshly distilled solvents.
-
Consider a slight excess of the base to ensure complete deprotonation.
-
-
-
Potential Cause: Decomposition of the aldehyde coupling partner.
-
Troubleshooting Steps:
-
Purify the aldehyde immediately before use, as aldehydes can be prone to oxidation or polymerization upon storage.
-
Add the aldehyde slowly to the solution of the deprotonated sulfone at a low temperature (e.g., -60 °C to -78 °C) to minimize side reactions.[3]
-
-
-
Potential Cause: Poor reactivity of the substrates.
-
Troubleshooting Steps:
-
Confirm the structure and purity of both the sulfone and aldehyde fragments by NMR and mass spectrometry.
-
Increase the reaction time or slowly warm the reaction mixture to room temperature after the initial low-temperature addition to drive the reaction to completion. Monitor the reaction progress by TLC.
-
-
Issue 2: Formation of Diastereomeric Mixtures
-
Potential Cause: Lack of stereocontrol in a key bond-forming or reduction step.
-
Troubleshooting Steps:
-
For reactions creating a new stereocenter, screen a variety of reagents and conditions. For example, in a Grignard addition, the choice of solvent and the presence of chelating agents can influence diastereoselectivity.
-
Employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.
-
If a mixture is unavoidable, investigate different chromatography conditions (e.g., different solvent systems, column packings) to improve the separation of the desired diastereomer.
-
-
Issue 3: Difficulty in a Deprotection Step
-
Potential Cause: The protecting group is too robust for the chosen deprotection conditions.
-
Troubleshooting Steps:
-
Increase the reaction temperature or the concentration of the deprotecting agent.
-
Switch to a more powerful deprotection reagent. For example, if TBAF is ineffective for silyl ether cleavage, treatment with HF-Pyridine may be necessary.
-
Ensure that the substrate is fully soluble in the reaction solvent.
-
-
-
Potential Cause: The deprotection conditions are too harsh and lead to product decomposition.
-
Troubleshooting Steps:
-
Lower the reaction temperature and monitor the reaction carefully to stop it as soon as the starting material is consumed.
-
Use a milder deprotection reagent or a buffered system to control the pH.
-
In the planning stage, choose protecting groups that can be removed under orthogonal conditions to avoid affecting other sensitive parts of the molecule.
-
-
Data Presentation: Synthesis of Varioxiranol A
The following table summarizes the key steps and reported yields in the first total synthesis of Varioxiranol A, providing a benchmark for researchers.
| Step | Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Grignard Addition | Isopropylidene-d-glyceraldehyde | prop-1-ylmagnesium chloride, THF, Et2O, r.t., 1 h | Diastereomeric hexenetriols | 71 |
| 2 | Protection | Diastereomeric hexenetriols | TBSCl, imidazole, CH2Cl2, 0 °C to r.t., 23 h | TBS-protected diols | 92 |
| 3 | Deprotection | TBS-protected diols | TFA (50%), CH2Cl2, r.t., 1 h | Vicinal diol | 93 |
| 4 | Protection | Vicinal diol | TrCl, Et3N, DMAP, CH2Cl2, 0 °C to r.t., 15 h | Tritylated alcohol | - |
| 5 | Protection | Tritylated alcohol | Ac2O, DMAP, CH2Cl2, r.t., 30 min | Fully protected triol | 87 |
| 6 | Deprotection | Fully protected triol | HCOOH/Et2O (1/1), r.t., 50 min | Aldehyde precursor | - |
| 7 | Oxidation | Aldehyde precursor | DMSO, (COCl)2, Et3N, CH2Cl2, −78 °C to r.t., 2.5 h | Aldehyde | - |
| 8 | Julia-Kocienski Olefination | Aldehyde and Aromatic Sulfone | KHMDS, dimethoxyethane, CH2Cl2, −60 °C to r.t., 40 min | Coupled product | - |
| 9 | Deprotection | Coupled product | K2CO3, MeOH, r.t. 2.5 h | Deprotected diol | - |
| 10 | Deprotection | Deprotected diol | TBAF × 3H2O, THF, 0 °C to r.t., 4.5 h | Varioxiranol A | 10 (overall) |
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination for Varioxiranol A Synthesis
-
Preparation of the Sulfone Anion:
-
To a stirred solution of the aromatic sulfone fragment in anhydrous dimethoxyethane (DME) under an argon atmosphere at -60 °C, add a solution of potassium hexamethyldisilazide (KHMDS) in DME dropwise.
-
Stir the resulting solution at -60 °C for 40 minutes. The formation of the anion is often indicated by a color change.
-
-
Coupling Reaction:
-
To the solution of the sulfone anion, add a solution of the aldehyde fragment in anhydrous dichloromethane (CH2Cl2) dropwise at -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the time determined by TLC monitoring.
-
-
Workup and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled olefin.
-
Visualizations
Caption: Key steps in the total synthesis of Varioxiranol A.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Challenges and discoveries in the total synthesis of complex polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges of functional expression of complex polyketide biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First Total Synthesis of Varioxiranol A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Variculanol in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Variculanol in solution. Our goal is to help you ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a sesterterpenoid natural product with the chemical formula C₂₅H₄₀O₂. Its structure features a complex tricyclic core and, critically for its stability, two secondary allylic alcohol functional groups and several carbon-carbon double bonds. The presence of these allylic alcohols makes the molecule susceptible to oxidation.
Q2: What are the primary stability concerns for this compound in solution?
The main stability concern for this compound in solution is its degradation through oxidation. The allylic alcohol moieties are prone to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions. This degradation can lead to the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids, ultimately reducing the concentration of the active this compound compound and potentially introducing confounding variables into your experiments.
Q3: In which solvents is this compound soluble?
This compound is a lipophilic compound and is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol. It is sparingly soluble in aqueous solutions. For experiments requiring an aqueous buffer, it is common to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before further dilution.
Q4: How should I store my this compound stock solutions?
To maximize the shelf-life of your this compound stock solutions, we recommend the following storage conditions:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Temperature: Store stock solutions at -20°C or lower.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Troubleshooting Guide: this compound Degradation in Solution
This guide will help you identify and resolve common issues related to the instability of this compound in your experimental solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound due to oxidation. | 1. Incorporate an antioxidant: Add an antioxidant such as Butylated Hydroxytoluene (BHT)[1][2][3][4][5] or Propyl Gallate (PG) to your stock and working solutions. Start with a concentration of 0.01% (w/v) and optimize as needed. 2. Use freshly prepared solutions: Prepare working solutions immediately before each experiment from a recently prepared stock solution. 3. Degas solvents: Before preparing solutions, degas aqueous buffers and organic solvents to remove dissolved oxygen. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Implement a stability-indicating HPLC method: Develop and validate an HPLC method that can separate this compound from its potential degradation products. 2. Characterize degradation products: If significant degradation is observed, consider using techniques like LC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation pathway. |
| Precipitation of this compound in aqueous solutions. | Poor aqueous solubility of the hydrophobic this compound molecule. | 1. Optimize co-solvent concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility but does not exceed a level that might affect your experimental system. 2. Use solubilizing agents: Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to enhance the aqueous solubility of this compound. |
| Variability between different batches of this compound. | Inconsistent purity or presence of impurities that may catalyze degradation. | 1. Verify compound purity: Always check the certificate of analysis for each new batch of this compound. 2. Re-purify if necessary: If purity is a concern, consider re-purifying the compound using techniques like flash chromatography or preparative HPLC. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with an antioxidant.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT) or Propyl Gallate (PG)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Weigh out the required amount of this compound to prepare a 10 mM solution.
-
Weigh out BHT or PG to a final concentration of 0.01% (w/v).
-
In a clean, dry amber glass vial, add the weighed this compound and antioxidant.
-
Add the required volume of anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the this compound and antioxidant are completely dissolved.
-
Flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Store the stock solution at -20°C.
Protocol for a Preliminary Stability Study of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound under specific conditions using HPLC analysis.
Objective: To determine the degradation rate of this compound in a chosen solvent at a specific temperature over time.
Materials:
-
This compound stock solution (prepared as described above)
-
Experimental solvent (e.g., cell culture medium, buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 reversed-phase HPLC column
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of Test Solution:
-
Dilute the this compound stock solution with the experimental solvent to the final desired concentration (e.g., 10 µM).
-
Prepare a sufficient volume of the test solution to allow for sampling at all time points.
-
-
Incubation:
-
Divide the test solution into several aliquots in separate, sealed vials to avoid repeated opening of the same sample.
-
Place the vials under the desired experimental conditions (e.g., in a 37°C incubator).
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from the incubator.
-
If necessary, quench any reaction by flash-freezing the sample in liquid nitrogen and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.
-
Inject the samples from each time point onto the HPLC system.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at time 0.
-
Plot the percentage of this compound remaining versus time.
-
From this data, you can calculate the degradation rate constant and the half-life of this compound under the tested conditions.
-
Quantitative Data Summary Table (Example)
| Time (hours) | This compound Remaining (%) - No Antioxidant | This compound Remaining (%) - With 0.01% BHT |
| 0 | 100 | 100 |
| 2 | 95 | 99 |
| 4 | 88 | 98 |
| 8 | 75 | 96 |
| 12 | 62 | 94 |
| 24 | 40 | 90 |
Visualizations
Logical Workflow for Troubleshooting this compound Instability
References
troubleshooting Variculanol bioassay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Variculanol in bioassays, particularly focusing on the variability observed in angiogenesis assays such as the tube formation assay.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tube formation between wells, even in our control groups. What are the potential causes?
A1: Variability in tube formation assays is a common issue that can stem from several factors throughout the experimental workflow.[1][2] Key areas to investigate include:
-
Cell Health and Passage Number: The health and passage number of your endothelial cells are critical.[3][4] Cells that are stressed, have been passaged too many times, or are from inconsistent batches can lead to variable results. It is recommended to use cells between the second and sixth passages for optimal tube formation.[4]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Matrigel™ or other ECM inconsistencies: The thickness and polymerization of the extracellular matrix (ECM) gel are crucial. Variations in gel volume, temperature during plating, and leveling of the plate can all contribute to inconsistent tube networks.
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity within the incubator can impact cell behavior and tube formation.
Q2: Our negative control (vehicle-treated) is not forming a consistent tube network. What could be wrong?
A2: If your negative control is failing, it points to a fundamental issue with the assay setup itself. Here are some troubleshooting steps:
-
Optimize Cell Seeding Density: The optimal cell number per well is cell-type dependent. Too few cells will result in a sparse network, while too many can lead to a confluent monolayer with poor tube formation. It is essential to perform a cell titration experiment to determine the ideal seeding density for your specific endothelial cells.
-
Check Matrigel™ Quality and Handling: Ensure the Matrigel™ is properly thawed, aliquoted, and has not undergone repeated freeze-thaw cycles. The concentration of the Matrigel™ is also a critical parameter.
-
Confirm Media Composition: The media used should support endothelial cell health and tube formation. For a positive control, media supplemented with growth factors like VEGF or bFGF can be used.
Q3: How can we minimize variability in our this compound dose-response experiments?
A3: Achieving a consistent dose-response curve requires meticulous attention to detail.
-
Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate delivery of this compound and cell suspensions.
-
Plate Layout: Be mindful of potential "edge effects" in multi-well plates, where wells on the periphery may behave differently due to temperature and humidity gradients. Consider leaving the outer wells empty or filling them with a buffer.
-
Standardized Protocol: Adhere strictly to a detailed and optimized experimental protocol. Every step, from cell preparation to data analysis, should be standardized.
Troubleshooting Guides
Issue 1: High Background Signal or Cell Clumping
-
Symptom: Cells aggregate in large clumps rather than forming distinct tube-like structures.
-
Possible Cause:
-
Sub-optimal cell health or high passage number.
-
Incorrect cell seeding density.
-
Problems with the Matrigel™ surface.
-
-
Solution:
-
Use a fresh stock of low-passage endothelial cells.
-
Perform a cell seeding density optimization experiment.
-
Ensure the Matrigel™ is evenly coated and fully polymerized before adding cells.
-
Issue 2: Inconsistent Results Across Replicate Experiments
-
Symptom: Difficulty in reproducing results between different experimental runs.
-
Possible Cause:
-
Variations in reagent preparation (e.g., this compound dilutions, media supplements).
-
Inconsistent incubation times.
-
Differences in cell stocks used for each experiment.
-
-
Solution:
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Use a consistent and validated cell bank.
-
Standardize all incubation and treatment times.
-
Quantitative Data Summary
The following tables summarize key parameters that can be optimized to reduce variability in a tube formation assay.
Table 1: Recommended Cell Seeding Densities for Tube Formation Assay
| Cell Type | Seeding Density (cells/well in 96-well plate) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10,000 - 20,000 | |
| Human Microvascular Endothelial Cells (HMVECs) | 15,000 - 30,000 | General Guideline |
| Mouse Endothelial Cells (e.g., 3B-11) | 75,000 - 100,000 (in a 24-well plate) |
Table 2: Troubleshooting Matrigel™ Issues
| Issue | Potential Cause | Recommended Action |
| Uneven gel surface | Pipetting technique, premature polymerization | Pre-cool pipette tips and plates. Pipette Matrigel™ slowly and evenly. |
| No tube formation | Incorrect Matrigel™ concentration or expired reagent | Use Matrigel™ at a concentration of 10 mg/mL. Check the expiration date. |
| High background | Matrigel™ layer is too thick | Use a smaller volume of Matrigel™ per well. |
Experimental Protocols
Detailed Protocol: Endothelial Cell Tube Formation Assay
This protocol provides a general framework for assessing the anti-angiogenic potential of this compound.
-
Preparation of Matrigel™ Coated Plates:
-
Thaw Matrigel™ on ice overnight at 4°C.
-
Pre-cool a 96-well plate and pipette tips at -20°C for 10-15 minutes.
-
Using the pre-cooled tips, add 50 µL of Matrigel™ to each well of the 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
-
Cell Preparation and Seeding:
-
Culture endothelial cells to 80-90% confluency.
-
Starve the cells in serum-free media for 2-4 hours prior to the assay.
-
Trypsinize and resuspend the cells in the desired media containing various concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified Matrigel™ at the predetermined optimal density.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation at regular intervals using a light microscope.
-
Capture images and quantify tube formation using an appropriate software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of junctions, and number of loops.
-
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of small molecule inhibitors, exemplified here with the hypothetical compound Variculanol. The principles and protocols outlined below are broadly applicable to other inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects occur when a drug or small molecule inhibitor interacts with unintended molecular targets within a biological system.[1] These interactions can lead to a range of undesirable outcomes, from misleading experimental results to adverse side effects in a clinical setting.[1][2] Minimizing off-target effects is crucial for ensuring the specificity and reliability of research findings and for the development of safe and effective therapeutics.[1]
Q2: How can I predict potential off-target effects of my inhibitor?
A: Several computational and experimental approaches can be used to predict off-target effects:
-
Computational Screening: Utilize bioinformatics tools and databases to screen your inhibitor against a panel of known proteins (e.g., kinases, GPCRs). These tools use the inhibitor's structure to predict potential binding interactions.
-
High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a large library of biological targets to identify potential off-target interactions empirically.[1]
-
Genetic and Phenotypic Screening: Techniques like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes. Observing how the cellular phenotype changes in response to the inhibitor in these modified cells can help identify off-target pathways.
Q3: What is the difference between IC50, Ki, and Kd values?
A: These are all measures of potency, but they represent different aspects of inhibitor-target interaction:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological process (e.g., enzyme activity) by 50%. It is an operational value that can be influenced by experimental conditions.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target. A lower Ki value indicates a higher affinity.
-
Kd (Dissociation constant): The concentration of a ligand at which half of the binding sites on a protein are occupied. It is a direct measure of binding affinity. While IC50 is commonly reported, Kd and Ki provide a more direct assessment of binding affinity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
This could be due to off-target effects of the inhibitor.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Titrate the Inhibitor Concentration | High concentrations are more likely to induce off-target effects. | Determine the minimal effective concentration that elicits the desired on-target effect with minimal off-target activity. Perform a dose-response curve to identify the optimal concentration range. |
| 2. Use a Structurally Unrelated Inhibitor | If a different inhibitor targeting the same primary target produces the same phenotype, it strengthens the conclusion that the effect is on-target. | Identify and test an alternative inhibitor with a distinct chemical scaffold but the same intended target. |
| 3. Perform a Rescue Experiment | Re-introducing a resistant form of the target protein should rescue the phenotype if the effect is on-target. | If using a kinase inhibitor, introduce a "gatekeeper" mutant of the kinase that is resistant to the inhibitor. |
| 4. Profile Against a Kinase Panel | This will empirically identify unintended kinase targets. | Submit the inhibitor for screening against a commercial panel of kinases (e.g., Eurofins DiscoverX, Promega). |
Issue 2: Discrepancy between in vitro and in vivo results.
This can arise from differences in metabolism, bioavailability, or the complexity of the biological system.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Assess Compound Stability and Metabolism | The inhibitor may be rapidly metabolized in vivo, leading to a loss of activity or the generation of active metabolites with different target profiles. | Perform pharmacokinetic (PK) studies to determine the inhibitor's half-life and metabolite profile in the relevant in vivo model. |
| 2. Evaluate Target Engagement in vivo | Confirm that the inhibitor is reaching its intended target in the animal model at a sufficient concentration to exert its effect. | Develop and utilize biomarkers (e.g., phosphorylation of a downstream substrate) to measure target engagement in tissue samples. |
| 3. Consider the Tumor Microenvironment | The in vivo microenvironment can influence cellular signaling and drug response in ways not captured by in vitro models. | Utilize more complex in vitro models such as 3D organoids or co-culture systems that better mimic the in vivo context. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using a Rescue Experiment
This protocol is designed to differentiate between the intended (on-target) and unintended (off-target) effects of an inhibitor in a cell-based assay.
Methodology:
-
Cell Line Selection: Choose a cell line that is sensitive to the inhibitor and expresses the target of interest.
-
Construct Generation:
-
Create a lentiviral or plasmid construct expressing a version of the target protein that is resistant to the inhibitor (e.g., a gatekeeper mutation in a kinase).
-
Include a control construct expressing the wild-type target.
-
-
Transduction/Transfection: Introduce the resistant and wild-type constructs into the chosen cell line.
-
Selection: Select for cells that have successfully integrated the constructs (e.g., using antibiotic resistance).
-
Inhibitor Treatment: Treat both the resistant and wild-type expressing cell lines, along with the parental cell line, with a range of inhibitor concentrations.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., proliferation, apoptosis, migration) to assess the effect of the inhibitor.
-
Data Analysis: Compare the dose-response curves. If the cells expressing the resistant target are no longer sensitive to the inhibitor, it confirms the effect is on-target. If they remain sensitive, the effect is likely off-target.
Protocol 2: In Vitro Kinase Profiling
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor at a known concentration in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Format: The service provider will typically use a biochemical assay format, such as measuring the phosphorylation of a substrate peptide by each kinase in the presence of the inhibitor.
-
Data Acquisition: The activity of each kinase is measured at one or more concentrations of the inhibitor.
-
Data Analysis: The results are typically reported as the percent inhibition of each kinase at a given inhibitor concentration. This data can be used to generate a selectivity profile and identify potential off-targets.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for an inhibitor like this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Ki (nM) | Kd (nM) |
| Primary Target X | 10 | 5 | 8 |
| Off-Target Y | 500 | 250 | 300 |
| Off-Target Z | >10,000 | >5,000 | >5,000 |
Table 2: Cellular Activity
| Cell Line | On-Target EC50 (nM) | Off-Target Phenotype EC50 (nM) |
| Cell Line A (Target X dependent) | 50 | >1000 |
| Cell Line B (Target Y dependent) | >1000 | 800 |
Visualizations
References
Technical Support Center: Optimizing In Vivo Studies for Novel Compounds
Welcome to the technical support center for in vivo studies of novel research compounds. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and troubleshooting common issues encountered during in vivo dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating an in vivo dosage study for a novel compound?
A1: Before beginning in vivo experiments, it is crucial to have a comprehensive understanding of the compound's in vitro characteristics. This includes its mechanism of action, potency (IC50/EC50), solubility, and stability. A thorough literature review on compounds with similar structures or mechanisms can provide valuable insights into potential starting doses and administration routes.
Q2: How do I select the most appropriate route of administration for my in vivo study?
A2: The choice of administration route is critical and depends on several factors, including the compound's properties and the experimental goals.[1] Common routes include oral (PO), intravenous (IV), subcutaneous (SC), and intraperitoneal (IP).[2][3][4][5]
-
Oral (PO): Convenient and less invasive, but subject to first-pass metabolism in the liver, which can reduce bioavailability.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and rapid onset. It is ideal for compounds with poor oral absorption.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV.
-
Intraperitoneal (IP): Offers rapid absorption, often faster than oral or subcutaneous routes.
The selection should be based on the compound's physicochemical properties, the desired pharmacokinetic profile, and the target tissue.
Q3: What are the key considerations for determining the starting dose in an in vivo study?
A3: Determining the starting dose is a balance between efficacy and safety. A common approach is to start with a dose extrapolated from in vitro effective concentrations. Dose-ranging studies, starting with low doses and escalating, are essential to identify a dose that is both well-tolerated and elicits a biological response.
Q4: How can I minimize variability in my in vivo experiments?
A4: Variability in in vivo studies can arise from biological and experimental factors. To minimize this, it is important to:
-
Use a homogenous animal population: Control for age, sex, and genetic background.
-
Standardize experimental procedures: Ensure consistent handling, housing, and environmental conditions.
-
Randomize and blind: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to reduce bias.
Troubleshooting Guides
Issue 1: High Animal-to-Animal Variability in Response
-
Possible Cause: Inconsistent drug administration, leading to variable dosing.
-
Troubleshooting Steps:
-
Ensure the formulation is homogenous and the compound is fully dissolved or suspended.
-
Verify the accuracy of dosing volumes for each animal.
-
For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Consider a different route of administration that offers more consistent absorption, such as subcutaneous or intravenous injection.
-
-
Possible Cause: Biological variability among animals.
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure that animals are age and weight-matched across all groups.
-
Acclimate animals to the experimental conditions before starting the study to reduce stress-related variability.
-
Issue 2: No Observable Efficacy at Tested Doses
-
Possible Cause: Insufficient drug exposure at the target site.
-
Troubleshooting Steps:
-
Increase the dose in a stepwise manner, carefully monitoring for any signs of toxicity.
-
Analyze the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME).
-
Consider an alternative route of administration that may lead to higher bioavailability.
-
-
Possible Cause: The in vivo model is not appropriate for the compound's mechanism of action.
-
Troubleshooting Steps:
-
Re-evaluate the rationale for the chosen animal model.
-
Confirm that the molecular target of the compound is expressed and functional in the selected animal model.
-
Issue 3: Unexpected Toxicity or Adverse Events
-
Possible Cause: The compound has off-target effects or the dose is too high.
-
Troubleshooting Steps:
-
Immediately reduce the dose or cease administration if severe toxicity is observed.
-
Conduct a thorough toxicological assessment, including clinical observations, body weight measurements, and, if necessary, histopathology.
-
Consider reformulating the compound or using a different vehicle to reduce local irritation or systemic toxicity.
-
Data Presentation
Table 1: Example Dose-Ranging Study Data for a Novel Compound (VCL-01)
| Group | Dose (mg/kg) | Route of Administration | Number of Animals | Average Tumor Volume (mm³) | Body Weight Change (%) | Observations |
| 1 | Vehicle | Oral | 10 | 1500 ± 250 | +5% | No adverse effects |
| 2 | 10 | Oral | 10 | 1200 ± 200 | +4% | No adverse effects |
| 3 | 30 | Oral | 10 | 800 ± 150 | +1% | Mild sedation in 2/10 animals |
| 4 | 100 | Oral | 10 | 400 ± 100 | -8% | Significant sedation, weight loss |
Experimental Protocols
Protocol: Oral Gavage Administration in Mice
-
Preparation:
-
Prepare the dosing solution at the desired concentration. Ensure the compound is fully dissolved or uniformly suspended.
-
The volume to be administered should not exceed 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
-
Post-Administration:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Visualizations
Caption: A typical experimental workflow for in vivo dosage optimization.
Caption: A hypothetical signaling pathway modulated by a novel compound.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Drug Administration - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 4. Drug routes of administration, their benefits, and risks [medicalnewstoday.com]
- 5. Route of administration - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Variculanol Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments with Variculanol.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's cytotoxicity?
A1: this compound is hypothesized to induce cytotoxicity primarily through the induction of apoptosis. Preliminary studies suggest that this compound may activate intrinsic apoptotic pathways by modulating the expression of key regulatory proteins. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.[1][2]
Q2: What are the typical IC50 values observed for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line's origin and molecular characteristics. It is common for a single compound to exhibit different IC50 values across various cell lines due to "cell-specific responses."[3] For a summary of hypothetical IC50 values in common cancer cell lines, please refer to the Data Presentation section.
Q3: How should I dissolve and store this compound for in vitro experiments?
A3: For in vitro studies, this compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to prepare fresh serial dilutions for each experiment.[4] The stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Q4: My cells show high viability even at high concentrations of this compound. What could be the reason?
A4: Several factors could contribute to this observation. The cell line you are using might be resistant to this compound's mechanism of action.[4] Alternatively, the compound may have degraded due to improper storage. It is also possible that components in the serum of your culture medium are binding to and inactivating the compound. A time-course experiment may also be necessary, as the cytotoxic effect might require a longer exposure time.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: I am observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in preclinical drug evaluation. Several factors related to assay conditions and cell culture practices can contribute to this variability:
-
Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50. Higher densities can lead to increased resistance. Ensure you use a consistent seeding density for all experiments.
-
Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity). IC50 values can vary significantly between assays like MTT, and ATP-based assays.
-
Incubation Time: The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.
-
Cell Line Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.
-
Compound Stability: Ensure the compound has not degraded during storage and prepare fresh dilutions for each experiment.
Issue 2: High Variability Between Replicate Wells
Q: My replicate wells for the same concentration of this compound show high variability. How can I resolve this?
A: High variability between replicates can obscure the true dose-response relationship. Consider the following potential causes and solutions:
-
Uneven Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each replicate to ensure accurate dispensing.
-
Incomplete Reagent Mixing: After adding assay reagents, ensure gentle but thorough mixing without creating bubbles.
Issue 3: Unexpected Apoptosis Assay Results
Q: My flow cytometry results for Annexin V/PI staining are ambiguous after this compound treatment. What should I check?
A: Ambiguous results in apoptosis assays can be frustrating. Here are some troubleshooting steps:
-
Incorrect Gating: Ensure you have proper controls (unstained cells, single-stained cells) to set the gates correctly for live, early apoptotic, late apoptotic, and necrotic populations.
-
Time Point of Analysis: You might be observing the cells at a time point where most have already progressed to late-stage apoptosis or necrosis. A time-course experiment is recommended to identify the optimal window for detecting early apoptosis.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently during harvesting and staining.
-
Adherent vs. Suspension Cells: For adherent cell lines, dead and apoptotic cells may detach and be lost during washing steps, leading to an underestimation of cell death. It's important to collect both the supernatant and the adherent cells for a more accurate assessment.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
This table illustrates the cytotoxic effect of this compound across different human cancer cell lines after a 48-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | - |
| MDA-MB-231 | Breast Adenocarcinoma | 28.5 ± 3.1 | Triple-negative breast cancer cell line |
| A549 | Lung Carcinoma | 35.1 ± 4.5 | - |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 | - |
| HeLa | Cervical Adenocarcinoma | 21.7 ± 2.9 | - |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the supernatant and the detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
Technical Support Center: Variculanol Degradation Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of the variculanol degradation pathway. As the complete microbial degradation pathway of the sesquiterpenoid this compound has not yet been fully elucidated, this guide provides a proposed hypothetical pathway based on known microbial biotransformation of structurally similar compounds. It also offers comprehensive troubleshooting guides and FAQs to assist researchers in this novel area of study.
Hypothetical this compound Degradation Pathway
This compound is a bicyclic sesquiterpenoid, and its degradation by microorganisms, particularly fungi, is likely to proceed through a series of oxidative reactions. These reactions typically increase the polarity of the molecule, preparing it for ring cleavage and eventual entry into central metabolism. The initial steps are likely catalyzed by cytochrome P450 monooxygenases and dehydrogenases.
A plausible pathway involves the following stages:
-
Phase I: Functionalization: The degradation is initiated by the introduction of hydroxyl groups at various positions on the this compound skeleton. This is a common strategy employed by fungi to attack recalcitrant molecules.[1][2][3] Cytochrome P450 monooxygenases are key enzymes in this hydroxylation step.[2][4]
-
Phase II: Oxidation: The newly introduced alcohol groups are then oxidized to ketones by hydroxysteroid dehydrogenases (HSDs) or similar enzymes. This is followed by further oxidations.
-
Phase III: Ring Cleavage: Subsequent enzymatic action, potentially by dioxygenases, leads to the cleavage of the ring structures, generating aliphatic intermediates. These smaller molecules can then be funneled into primary metabolic pathways such as the Krebs cycle.
Below is a diagram illustrating this hypothetical pathway.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may arise during the experimental analysis of the this compound degradation pathway.
| Question | Possible Cause(s) | Troubleshooting Steps |
| No degradation of this compound is observed in my microbial culture. | 1. The selected microorganism cannot metabolize this compound. 2. Culture conditions (pH, temperature, aeration) are not optimal for the degrading enzymes. 3. This compound concentration is toxic to the microorganism. 4. The incubation time is too short. | 1. Screen a variety of microorganisms, especially fungi known for degrading other sesquiterpenoids. 2. Optimize culture conditions by testing a range of pH, temperature, and shaking speeds. 3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. 4. Extend the incubation period and take time-course samples to monitor for slow degradation. |
| I see new peaks in my HPLC/GC-MS analysis, but I cannot identify them as degradation products. | 1. The peaks may be contaminants from the media or extraction solvent. 2. The metabolites are novel and not present in databases. 3. The concentration of metabolites is too low for accurate mass spectrometry fragmentation. | 1. Run a control sample (culture medium without this compound) to identify background peaks. 2. Use high-resolution mass spectrometry (HR-MS) to obtain accurate mass and predict the elemental composition. Use NMR for the structural elucidation of purified metabolites. 3. Concentrate the sample before analysis or optimize the extraction procedure to increase the yield of metabolites. |
| My enzyme assay shows no activity with the cell-free extract. | 1. The enzyme is membrane-bound and has been lost during the preparation of the cell-free extract. 2. The enzyme requires specific cofactors (e.g., NADPH for cytochrome P450) that are absent in the assay buffer. 3. The enzyme is unstable under the assay conditions (pH, temperature). 4. The substrate (this compound or a hydroxylated intermediate) is not soluble in the aqueous assay buffer. | 1. Prepare different cellular fractions (cytosolic, membrane) and test each for activity. 2. Supplement the assay buffer with a range of cofactors (NADPH, NADH, FAD). 3. Perform the assay at different pH values and temperatures to find the optimal conditions. 4. Use a co-solvent (like DMSO or ethanol) at a low concentration to dissolve the substrate, ensuring the solvent itself does not inhibit the enzyme. |
| I observe peak tailing or broad peaks in my HPLC analysis of metabolites. | 1. The mobile phase is not optimal for the separation. 2. The column is contaminated or degraded. 3. The sample is overloading the column. | 1. Adjust the mobile phase composition, gradient, or pH. 2. Flush the column with a strong solvent or replace it if it is old. Using a guard column can prevent contamination of the analytical column. 3. Dilute the sample before injection. |
Frequently Asked Questions (FAQs)
-
Q1: What types of microorganisms are most likely to degrade this compound? A1: Fungi, particularly from the phyla Ascomycota and Basidiomycota, are known to produce a wide array of enzymes capable of degrading complex organic molecules like sesquiterpenoids. Bacteria, especially those from the genera Pseudomonas and Bacillus, have also been shown to degrade various terpenes.
-
Q2: What are the key enzymes to look for in the degradation pathway? A2: The initial steps of degradation are likely to be catalyzed by cytochrome P450 monooxygenases , which introduce hydroxyl groups. Subsequently, dehydrogenases may oxidize these hydroxyl groups to ketones. For the breakdown of the carbon rings, dioxygenases are often involved.
-
Q3: How can I confirm the identity of the degradation products? A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with high-resolution capabilities, can provide information on the mass and elemental composition of the metabolites. For definitive structural elucidation of novel compounds, purification of the metabolite followed by Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.
-
Q4: What is a suitable control for my degradation experiment? A4: A crucial control is a "killed" or "no-microorganism" control. This involves incubating this compound in the same sterile medium but without the microorganism (or with the microorganism inactivated by heat or autoclaving). This helps to distinguish between biotic (enzymatic) degradation and abiotic degradation (e.g., hydrolysis or oxidation due to media components).
Experimental Protocols
Protocol 1: Fungal Degradation of this compound in Liquid Culture
-
Prepare the culture medium: Use a suitable liquid medium for fungal growth (e.g., Potato Dextrose Broth, PDB). Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fungal strain of interest (e.g., a small agar plug from a plate culture).
-
Addition of this compound: After a few days of initial growth, add a sterile solution of this compound (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO) to a final concentration of 50-100 µM.
-
Incubation: Incubate the culture at an appropriate temperature (e.g., 25-28°C) with shaking (e.g., 150 rpm) for a period of 7-14 days.
-
Sampling: Aseptically remove aliquots of the culture at regular time points (e.g., 0, 2, 4, 7, 14 days).
-
Extraction: Centrifuge the aliquots to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC or GC-MS analysis.
Protocol 2: Analysis of Metabolites by HPLC-MS
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Gradient: Start with a low percentage of the organic solvent and gradually increase it over 20-30 minutes to elute compounds with increasing hydrophobicity.
-
Injection: Inject the redissolved extract from Protocol 1.
-
Detection: Use a Diode Array Detector (DAD) to monitor for UV-Vis spectra of the eluting compounds and a Mass Spectrometer (MS) to obtain mass data.
-
Data Analysis: Compare the chromatograms of samples from different time points to identify peaks that appear or increase in intensity over time, which are indicative of degradation products. Analyze the mass spectra of these peaks to determine their molecular weights and fragmentation patterns.
Experimental Workflow
The following diagram outlines a general workflow for investigating the microbial degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Variculanol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Variculanol, a novel sesterterpenoid isolated from Aspergillus variecolor.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fungal culture?
A1: The purification of this compound from Aspergillus variecolor typically involves a multi-step process that begins with extraction from the fungal mycelium or fermentation broth, followed by a series of chromatographic separations to isolate the compound from other secondary metabolites.
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: For the initial extraction of sesterterpenoids like this compound from fungal biomass, organic solvents with moderate polarity are generally effective. Ethyl acetate is a common choice for extracting fungal metabolites from fermentation broths. Methanol or a mixture of dichloromethane and methanol can be used for extracting from the mycelium.
Q3: What are the most common chromatography techniques used for this compound purification?
A3: A combination of chromatographic techniques is typically employed. Initial separation of the crude extract is often performed using silica gel column chromatography. This is followed by further purification using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to achieve high purity.
Q4: How can I monitor the presence and purity of this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the presence of this compound in fractions from column chromatography. For purity assessment during and after HPLC, techniques such as HPLC with UV detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the identity and purity of the isolated compound.[1]
Q5: Is this compound susceptible to degradation during purification?
A5: While specific stability data for this compound is not extensively documented, many complex natural products can be sensitive to heat, light, and extreme pH. It is advisable to perform purification steps at room temperature or below and to store extracts and purified fractions in the dark at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.
Experimental Protocols
Protocol 1: General Extraction of this compound from Aspergillus variecolor
-
Fermentation: Culture Aspergillus variecolor in a suitable liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions for an appropriate duration to allow for the production of secondary metabolites.
-
Harvesting: Separate the fungal mycelium from the fermentation broth by filtration.
-
Extraction of Broth: Extract the filtered broth three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Extraction of Mycelium: Dry the mycelium and grind it to a powder. Extract the powdered mycelium with methanol or a dichloromethane/methanol mixture.
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Combine the this compound-containing fractions from the silica gel column and evaporate the solvent.
-
Dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol).
-
Purify the sample on a reverse-phase C18 column using an isocratic or gradient elution with a mobile phase such as a mixture of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC, MS, and NMR.
-
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Purification
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction from fungal biomass. | - Ensure thorough mixing during solvent extraction.- Increase the number of extraction cycles.- Use a more exhaustive extraction method like Soxhlet extraction for the mycelium. |
| Poor Separation on Silica Gel Column | - Inappropriate solvent system.- Column overloading.- Improper column packing. | - Perform TLC with various solvent systems to determine the optimal mobile phase for separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly without air bubbles. |
| Co-elution of Impurities in HPLC | - Suboptimal mobile phase composition or gradient.- Column is not suitable for the separation. | - Adjust the mobile phase composition (e.g., change the ratio of organic solvent to water).- Modify the gradient profile (e.g., make it shallower).- Try a different type of HPLC column (e.g., a different stationary phase). |
| Peak Tailing in HPLC | - Column overload.- Interaction of the compound with active sites on the silica.- Sample solvent is too strong. | - Dilute the sample before injection.- Add a small amount of a competing agent (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase.- Dissolve the sample in the initial mobile phase. |
| Compound Degradation | - Exposure to harsh conditions (light, heat, extreme pH). | - Protect samples from light by using amber vials.- Perform purification steps at a controlled, cool temperature.- Avoid strongly acidic or basic conditions unless necessary for separation. |
Visualizations
Caption: Figure 1. General Workflow for this compound Purification.
Caption: Figure 2. Troubleshooting Poor HPLC Separation.
References
Technical Support Center: Enhancing the Bioavailability of Compound V (Variculanol Analog)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of poorly soluble compounds, exemplified here as "Compound V," a conceptual analog for Variculanol.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter in drug development?
Bioavailability (F) is a pharmacokinetic parameter that measures the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[1] It is a crucial indicator of a drug's efficacy and safety.[2] Low oral bioavailability can lead to high variability in patient response, require higher doses that may increase toxicity, and ultimately hinder the clinical development of a promising therapeutic agent.[2][3]
Q2: What are the common factors that lead to poor oral bioavailability?
Several factors can contribute to low oral bioavailability, primarily related to the drug's physicochemical properties and physiological barriers in the body. These include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed.[2] For many new chemical entities, poor water solubility is a primary reason for low bioavailability.
-
Low Permeability: The drug molecule must be able to pass through the intestinal epithelial cell membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. A significant portion of the drug may be metabolized and inactivated in the gut wall or the liver, a phenomenon known as the first-pass effect.
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
-
Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.
Q3: What are the principal formulation strategies to enhance the bioavailability of a poorly soluble compound like Compound V?
A variety of formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability. The choice of strategy depends on the specific properties of the drug molecule. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate. Techniques include micronization and nanomilling.
-
Amorphous Solid Dispersions: Dispersing the drug in its high-energy, amorphous state within a hydrophilic polymer matrix can improve its solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
-
Prodrugs: Chemically modifying the drug to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Compound V in animal studies.
-
Question: We are observing significant inter-individual variability in the plasma concentrations of Compound V following oral administration in our rat model. What are the potential causes, and how can we address this?
-
Answer: High variability is a common issue for poorly soluble compounds. Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution in the GI Tract | Standardize feeding conditions (e.g., consistent fasting period) to minimize variability in GI fluid composition. |
| Food Effects | Conduct studies in both fasted and fed states to characterize the effect of food on absorption. |
| Variable First-Pass Metabolism | Consider the use of metabolic inhibitors (in preclinical studies) to assess the impact of metabolism. Evaluate different animal strains that may have more consistent metabolic enzyme expression. |
| Differences in GI Motility | Acclimatize animals to handling and gavage procedures to reduce stress-induced changes in GI motility. Ensure a consistent dosing volume and technique. |
Issue 2: Compound V shows good in vitro permeability but low in vivo oral bioavailability.
-
Question: Our Caco-2 cell assays indicate high permeability for Compound V, yet our in vivo studies in mice show very low oral bioavailability. What could be the discrepancy?
-
Answer: This scenario often points towards issues that are not captured by in vitro permeability models.
| Potential Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | Conduct an intravenous (IV) administration study to determine the drug's clearance. A high clearance suggests that first-pass metabolism is likely a significant factor. Perform in vitro metabolism studies using liver microsomes or hepatocytes. |
| Poor Solubility and Dissolution in vivo | The high permeability is irrelevant if the drug does not dissolve in the GI tract to be available for absorption. Re-evaluate the formulation to enhance solubility and dissolution rate (e.g., using a solid dispersion or SEDDS). |
| Efflux by Transporters | Caco-2 cells express P-gp, but the in vivo activity might be higher. Co-administer a known P-gp inhibitor (e.g., verapamil) in a preclinical setting to probe the involvement of efflux transporters. |
| Gut Wall Metabolism | Metabolism can occur in the intestinal enterocytes before the drug reaches the portal circulation. Analyze for metabolites in intestinal tissue homogenates. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous form. | Significant increase in apparent solubility and dissolution. | Can be physically unstable and revert to the crystalline form. Requires careful selection of polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms a fine emulsion in the GI tract, bypassing the dissolution step. | Enhances solubility and can facilitate lymphatic absorption, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution. Excipient selection can be complex. |
| Cyclodextrin Complexation | Forms a host-guest complex where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin. | Increases aqueous solubility. | Can be limited by the stoichiometry of the complex and the dose of the drug. |
| Prodrug Approach | Chemical modification to improve solubility or permeability. | Can overcome multiple barriers simultaneously. | Requires additional synthesis and may introduce new metabolic pathways. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of Compound V by Solvent Evaporation
-
Materials: Compound V, a suitable polymer carrier (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve Compound V and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further, dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Collect the solid dispersion and characterize it for amorphous nature (using techniques like XRD or DSC) and dissolution enhancement.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats to Evaluate a SEDDS Formulation of Compound V
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Formulations:
-
Group 1: Compound V suspension in 0.5% carboxymethyl cellulose (CMC) in water (Control).
-
Group 2: SEDDS formulation of Compound V.
-
Group 3: Intravenous (IV) solution of Compound V for bioavailability calculation.
-
-
Dosing:
-
Administer the oral formulations via oral gavage at a dose of 10 mg/kg.
-
Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of Compound V using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Mechanism of absorption for lipid-based formulations.
References
Variculanol Mass Spectrometry Signal Troubleshooting and Technical Support Center
Welcome to the technical support center for Variculanol mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the mass spectrometry signal for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?
A1: Understanding the chemical properties of this compound is crucial for selecting the appropriate mass spectrometry conditions.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₂₅H₄₀O₂[1] | Provides the basis for calculating the exact mass of the molecular ion. |
| Molecular Weight | 372.6 g/mol [1] | Helps in identifying the molecular ion peak in the mass spectrum. |
| Structure | 5/12/5 tricyclic sesterterpenoid[1] | The complex ring structure may lead to characteristic fragmentation patterns. |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1] | A good starting point for solvent selection in your sample preparation for LC-MS analysis. |
Q2: Which ionization technique is most suitable for this compound analysis?
A2: For a moderately polar and thermally labile compound like this compound, "soft" ionization techniques are generally preferred to minimize fragmentation in the source and preserve the molecular ion.
| Ionization Technique | Suitability for this compound | Rationale |
| Electrospray Ionization (ESI) | Highly Recommended | ESI is a soft ionization technique ideal for polar and moderately polar compounds.[2] It is well-suited for LC-MS and is known to work well for other sesterterpenoids. |
| Atmospheric Pressure Chemical Ionization (APCI) | Recommended | APCI is suitable for less polar compounds that are not easily ionized by ESI. Given this compound's structure, APCI could be a viable alternative. |
| Electron Ionization (EI) | Not Recommended for LC-MS | EI is a "hard" ionization technique that causes extensive fragmentation. This can be useful for structural elucidation via GC-MS but is generally not ideal for obtaining a strong molecular ion signal in LC-MS. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Possible, but less common for this molecule type | MALDI is typically used for very large molecules like proteins. While it could potentially work, ESI or APCI are more conventional choices for a molecule of this size. |
Q3: What are the expected adduct ions for this compound in positive and negative ion modes?
A3: The observed ions in your mass spectrum will depend on the mobile phase composition and the ionization mode.
| Ion Mode | Common Adducts | Expected m/z for this compound (C₂₅H₄₀O₂) |
| Positive Ion Mode | [M+H]⁺ | 373.3052 |
| [M+Na]⁺ | 395.2871 | |
| [M+K]⁺ | 411.2611 | |
| [M+NH₄]⁺ | 390.3321 | |
| Negative Ion Mode | [M-H]⁻ | 371.2900 |
| [M+Cl]⁻ | 407.2666 | |
| [M+CH₃COO]⁻ | 431.3162 |
Note: The exact m/z values are calculated based on the monoisotopic mass of this compound.
Q4: What are the general fragmentation patterns I can expect from this compound?
-
Loss of Water ([M+H-H₂O]⁺): Due to the presence of hydroxyl groups, a neutral loss of 18 Da is a common fragmentation pathway.
-
Cleavage of the Ring System: The 5/12/5 tricyclic system will likely undergo specific ring cleavages, leading to a series of fragment ions. The stability of the resulting carbocations will dictate the most abundant fragments.
-
Loss of Side Chains: If applicable, cleavage of any alkyl side chains can occur.
For detailed structural elucidation, tandem mass spectrometry (MS/MS) experiments are essential. By selecting the molecular ion (or a prominent adduct) as the precursor ion and inducing fragmentation, you can obtain a characteristic fragmentation spectrum for this compound.
Troubleshooting Guides
Issue 1: No or Very Low this compound Signal
If you are not observing a signal for this compound, follow this systematic troubleshooting workflow.
Detailed Steps:
-
Verify MS Instrument Performance:
-
Action: Perform an infusion of a known standard (e.g., reserpine, caffeine) directly into the mass spectrometer, bypassing the LC system.
-
Expected Outcome: A strong and stable signal for the standard should be observed.
-
If No Signal: The issue is likely with the mass spectrometer. Proceed to tune and calibrate the instrument and clean the ion source as per the manufacturer's guidelines.
-
-
Isolate and Check LC System:
-
Action: If the MS is performing correctly, inspect the LC system for any leaks, especially at fittings and connections. Verify that the correct mobile phases are being used and that the gradient is being delivered as programmed.
-
Expected Outcome: The system pressure should be stable and within the expected range.
-
If Leaks or Pressure Issues: Address the leaks and ensure proper mobile phase delivery.
-
-
Evaluate Sample Integrity:
-
Action: If both the MS and LC systems are functioning correctly, the problem may lie with your sample. Prepare a fresh dilution of your this compound standard. Consider if the sample concentration is too low.
-
Expected Outcome: A signal should be observed with a freshly prepared sample of appropriate concentration.
-
If Still No Signal: Re-evaluate your sample preparation procedure. Ensure the correct solvent is being used and that the sample has not degraded.
-
Issue 2: Poor Signal Intensity or High Background Noise
If you observe a weak signal for this compound or a high background noise, consider the following optimizations.
| Parameter | Recommended Action | Rationale |
| Sample Concentration | Optimize the concentration of this compound injected. | Too low a concentration will result in a weak signal, while too high a concentration can lead to ion suppression. |
| Ionization Source Parameters | Systematically optimize parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature. | These parameters directly influence the efficiency of ion formation and desolvation. |
| Mobile Phase Composition | Add a small amount of an appropriate modifier to your mobile phase. For positive mode ESI, consider adding 0.1% formic acid or 1-5 mM ammonium acetate. For negative mode, consider 0.1% acetic acid. | These additives can significantly enhance the ionization of your analyte. |
| Chromatography | Ensure good peak shape. | Broad or tailing peaks will result in lower signal-to-noise. This may require optimizing your LC method (e.g., gradient, column chemistry). |
| Ion Source Cleaning | Regularly clean the ion source components. | A contaminated ion source is a common cause of poor sensitivity and high background noise. |
Experimental Protocol: Ion Source Cleaning (General Procedure)
This is a general guide. Always refer to your specific instrument's manual for detailed instructions.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.
-
Disassemble Components: Disassemble the ion source components that are accessible for user maintenance, such as the spray shield, capillary, and sample cone.
-
Clean the Components: Sonicate the components in a sequence of solvents (e.g., water, methanol, isopropanol). For stubborn residues, a mild acidic or basic solution may be used, but always check for compatibility with the component materials.
-
Dry the Components: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.
-
Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.
-
Pump Down and Calibrate: Pump down the system and perform a calibration to ensure the instrument is performing optimally.
References
Technical Support Center: Large-Scale Synthesis of Variculanol
Welcome to the technical support center for the large-scale synthesis of Variculanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges in the large-scale synthesis of this compound are centered around the stereocontrolled construction of the highly substituted furanoside core, the formation of the key glycosidic bond to the aromatic fragment, and the scalability of the synthetic route. Specific issues include ensuring high diastereoselectivity in key bond-forming reactions, managing protecting group manipulations over a multi-step sequence, and developing robust purification methods for large quantities of intermediates and the final product.
Q2: How can I improve the stereoselectivity of the furanoside core synthesis?
A2: Improving stereoselectivity often involves a combination of factors. Consider screening different chiral catalysts or auxiliaries for key stereocenter-forming reactions. The choice of solvent and temperature can also have a significant impact on the diastereomeric ratio. For substrate-controlled reactions, modification of the starting material's protecting groups can alter its conformational bias and improve the desired stereochemical outcome.
Q3: What are the best practices for scaling up the glycosylation reaction?
A3: Successful scale-up of the glycosylation step requires careful optimization. Key considerations include the choice of a scalable and efficient glycosyl donor and acceptor, a robust activation method, and precise control of reaction conditions (temperature, stoichiometry, and reaction time). The use of high-purity starting materials is crucial to minimize side reactions. A thorough understanding of the reaction kinetics and potential byproducts is essential for developing a reliable large-scale process.
Q4: Are there any known stability issues with this compound or its intermediates?
A4: While specific stability data for this compound on a large scale is not extensively published, furanoside-containing molecules can be sensitive to acidic conditions, which may lead to anomerization or degradation. It is advisable to handle all intermediates and the final compound under neutral or slightly basic conditions and to minimize exposure to strong acids.
Troubleshooting Guides
Low Yield in the Furanoside Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reagent or reaction time. | Increase the stoichiometry of the limiting reagent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of multiple byproducts | Non-selective reaction conditions or decomposition of starting materials/products. | Optimize reaction temperature and solvent. Screen different catalysts or reagents to improve selectivity. Ensure high purity of starting materials. |
| Difficulty in purification | Co-elution of product with impurities or starting material. | Explore alternative purification techniques such as crystallization or preparative HPLC. Modify the protecting groups to alter the polarity of the product for better separation. |
Poor Stereoselectivity in Key Reactions
| Symptom | Possible Cause | Suggested Solution |
| Near 1:1 mixture of diastereomers | Ineffective chiral control from catalyst, auxiliary, or substrate. | Screen a panel of chiral ligands or catalysts. Modify the structure of the chiral auxiliary. Alter protecting groups on the substrate to enhance facial bias. |
| Inconsistent diastereomeric ratio between batches | Variation in reaction conditions or reagent quality. | Implement strict control over reaction parameters (temperature, addition rates). Ensure consistent quality of all reagents and solvents. |
Inefficient Glycosylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired glycoside | Poor activation of the glycosyl donor or low nucleophilicity of the acceptor. | Screen different activating agents (e.g., TMSOTf, NIS/TfOH). Optimize the protecting groups on the glycosyl acceptor to enhance its nucleophilicity. |
| Formation of the wrong anomer | Non-optimal reaction conditions or participating neighboring groups. | Vary the solvent and temperature to influence the stereochemical outcome. Use a non-participating protecting group at the C2 position of the furanoside. |
| Hydrolysis of the glycosyl donor | Presence of moisture in the reaction. | Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Detailed Experimental Protocols
Protocol 1: Stereoselective Aldol Addition for Furanoside Precursor Synthesis
This protocol describes a general procedure for a stereoselective aldol reaction to introduce a key stereocenter in a precursor to the furanoside core of this compound.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reagent Setup: Dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Chiral Auxiliary: Add the chiral auxiliary (1.2 eq) dropwise over 10 minutes.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 30 minutes.
-
Addition of Ketene Silyl Acetal: Add the ketene silyl acetal (1.5 eq) dropwise over 20 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Glycosylation of the Furanoside Donor with the Aromatic Acceptor
This protocol outlines a general procedure for the glycosylation reaction to couple the furanoside moiety with the aromatic component of this compound.
-
Preparation: A flame-dried, two-neck round-bottom flask is charged with the furanoside donor (1.0 eq), the aromatic acceptor (1.5 eq), and freshly activated 4 Å molecular sieves.
-
Inert Atmosphere: The flask is evacuated and backfilled with dry argon three times.
-
Solvent Addition: Anhydrous DCM (0.05 M) is added via syringe.
-
Cooling: The mixture is cooled to -40 °C in a dry ice/acetonitrile bath.
-
Activator Addition: The glycosylation promoter (e.g., N-Iodosuccinimide (NIS), 2.0 eq) and a catalytic amount of triflic acid (TfOH, 0.2 eq) are added sequentially.
-
Reaction: The reaction mixture is stirred at -40 °C and the progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (Et₃N).
-
Workup: The mixture is filtered through a pad of Celite, and the filtrate is washed with a saturated aqueous solution of Na₂S₂O₃ and brine. The organic layer is dried over anhydrous Mg₂SO₄ and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired glycoside.
Visualizations
Validation & Comparative
Unraveling the Biological Target of Variculanol: A Comparative Guide Based on Related Sesterterpenoids
While the precise biological target of the sesterterpenoid Variculanol, isolated from the fungus Aspergillus variecolor, remains to be definitively identified in published scientific literature, researchers can draw preliminary insights from the activities of structurally related compounds derived from the same organism. This guide provides a comparative overview of the known biological activities of other sesterterpenoids from Aspergillus variecolor and outlines general experimental approaches for biological target identification.
Sesterterpenoids are a class of naturally occurring chemical compounds that have garnered significant interest in drug discovery due to their diverse and potent biological activities. This compound belongs to this class, and although its specific mechanism of action is not yet elucidated, studies on its chemical relatives provide valuable clues.
Comparative Biological Activities of Sesterterpenoids from Aspergillus variecolor
Research into other sesterterpenoids isolated from Aspergillus variecolor has revealed a range of biological effects, primarily centered around anticancer and enzyme inhibitory activities. The following table summarizes the key findings for prominent related compounds.
| Compound | Biological Activity | Cell Lines/Assay | IC50 Values | Reference |
| Stellatic Acid | Anticancer | HeLa, HepG2, MCF7, A549 | 7-12 μM | [1][2] |
| Antioxidant | DPPH assay | 38 μg/mL | [1][2] | |
| α-Glucosidase Inhibition (yeast) | Yeast α-glucosidase assay | 101.73 μg/mL | [1] | |
| α-Glucosidase Inhibition (mammalian) | Mammalian α-glucosidase assay | 1000.00 μg/mL | ||
| Andilesin C | Cytotoxicity | DU145, B16F10 | Moderate |
Note: The provided IC50 values represent the concentration of the compound required to inhibit a biological process by 50%. Lower values indicate greater potency.
Inferred Potential Activities of this compound
Based on the activities of its chemical neighbors, it is plausible that this compound may also exhibit anticancer, antioxidant, or enzyme inhibitory properties. The shared sesterterpenoid scaffold suggests that these compounds might interact with similar biological pathways. However, without direct experimental evidence, this remains speculative. Further research is necessary to isolate and test this compound to confirm its bioactivity and identify its specific molecular target.
Experimental Protocols for Biological Target Identification
The identification of a biological target for a novel compound like this compound typically involves a multi-step approach that combines computational and experimental methods.
General Workflow for Target Identification
A common workflow for elucidating the biological target of a natural product is depicted in the following diagram. This process often begins with screening the compound against a panel of known biological targets and then proceeds to more in-depth validation studies.
Representative Signaling Pathway: A Potential Avenue for Investigation
Given that many sesterterpenoids from Aspergillus species exhibit anticancer properties, a common starting point for target identification is to investigate their effects on well-known cancer-related signaling pathways, such as kinase cascades. The following diagram illustrates a generic kinase signaling pathway that is frequently dysregulated in cancer and represents a common target for therapeutic intervention.
Conclusion
The biological target of this compound is currently an open question in the field of natural product research. However, based on the documented anticancer and enzyme inhibitory activities of other sesterterpenoids from Aspergillus variecolor, it is reasonable to hypothesize that this compound may possess similar properties. Future research employing the systematic target identification workflows described here will be crucial to unravel the specific mechanism of action of this intriguing natural product and to evaluate its potential as a therapeutic agent. Researchers in drug development are encouraged to consider these related compounds as valuable starting points for investigating the therapeutic potential of this compound.
References
A comparative analysis of two sesterterpenoids isolated from the fungus Aspergillus variecolor reveals that stellatic acid exhibits potent cytotoxic activity against a panel of human cancer cell lines, while andilesin C displays more moderate effects. This guide provides a detailed comparison of their efficacy, supported by available experimental data, and explores their potential mechanisms of action for researchers and drug development professionals.
Sesterterpenoids, a class of C25 terpenoids, have garnered interest in the scientific community for their diverse and potent biological activities. Among these, compounds isolated from fungi have shown significant promise as potential therapeutic agents. This guide focuses on two such sesterterpenoids, stellatic acid and andilesin C, both sourced from Aspergillus variecolor. While structurally related, emerging data indicates a notable difference in their anticancer efficacy.
Comparative Efficacy: Quantitative Analysis
In vitro studies have demonstrated that stellatic acid is a potent inhibitor of cancer cell proliferation. Specifically, stellatic acid exhibited significant cytotoxic effects across four human cancer cell lines: cervical cancer (HeLa), liver cancer (HepG2), breast cancer (MCF7), and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values for stellatic acid against these cell lines were consistently in the low micromolar range, indicating strong anticancer activity.
In contrast, andilesin C has been reported to exhibit moderate cytotoxicity against human prostate cancer (DU145) and melanoma (B16F10) cell lines. While quantitative IC50 values for andilesin C against the same cell lines as stellatic acid are not yet available in the public domain, the current evidence suggests a lower potency for andilesin C in inhibiting cancer cell growth compared to the robust activity of stellatic acid.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Stellatic Acid | HeLa | Cervical Cancer | 7-12 |
| HepG2 | Liver Cancer | 7-12 | |
| MCF7 | Breast Cancer | 7-12 | |
| A549 | Lung Cancer | 7-12 | |
| Andilesin C | DU145 | Prostate Cancer | Moderate Cytotoxicity |
| B16F10 | Melanoma | Moderate Cytotoxicity |
Experimental Protocols
The following provides a general methodology for the key experiments cited in the comparison of stellatic acid and andilesin C efficacy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of stellatic acid and andilesin C on cancer cell lines and to calculate the IC50 values.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF7, A549, DU145, B16F10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either stellatic acid or andilesin C. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms underlying the anticancer effects of stellatic acid and andilesin C are still under investigation, the activity of other structurally related sesterterpenoids, such as ophiobolin A, provides potential insights. These compounds are known to induce cell death through various pathways, including the induction of paraptosis-like cell death and endoplasmic reticulum (ER) stress.
A proposed mechanism for some cytotoxic sesterterpenoids involves the covalent modification of cellular components, leading to a cascade of events culminating in cell death. For instance, ophiobolin A has been shown to interact with phosphatidylethanolamine in the cell membrane, leading to lipid bilayer destabilization and subsequent cytotoxicity. It is plausible that stellatic acid, given its potent activity, may operate through a similar or related mechanism involving the disruption of cellular homeostasis and the activation of stress response pathways.
Below is a generalized workflow for investigating the mechanism of action of a novel anticancer compound.
Hypothetical Antiviral Agent Variculanol vs. Standard of Care: A Mechanistic Comparison for VZV Treatment
For Immediate Release
In the landscape of antiviral therapeutics, particularly concerning Varicella-Zoster Virus (VZV), the emergence of novel agents necessitates a thorough comparative analysis against established standards of care. This guide provides a detailed mechanistic comparison of the hypothetical antiviral agent, Variculanol, with the current standard therapy, Acyclovir. This document is intended for researchers, scientists, and drug development professionals to objectively assess the potential advantages and distinguishing features of this compound.
Mechanism of Action: A Tale of Two Antivirals
Acyclovir, a synthetic purine nucleoside analogue, has long been the cornerstone of VZV treatment. Its mechanism of action is well-characterized and relies on selective activation within virus-infected cells.
Acyclovir's Mechanism of Action:
-
Selective Phosphorylation: Acyclovir is preferentially taken up by cells infected with VZV. Inside these cells, the viral-encoded enzyme, thymidine kinase (TK), catalyzes the initial phosphorylation of Acyclovir to Acyclovir monophosphate. This step is critical for its selectivity, as cellular TK has a much lower affinity for Acyclovir.
-
Conversion to Active Form: Cellular enzymes subsequently convert the monophosphate to Acyclovir diphosphate and then to the active antiviral agent, Acyclovir triphosphate.
-
Inhibition of Viral DNA Synthesis: Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, leading to chain termination as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral replication.
Hypothetical Mechanism of Action for this compound:
This compound is postulated to be a novel non-nucleoside inhibitor of the VZV DNA helicase-primase complex. This complex is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.
-
Targeting the Helicase-Primase Complex: Unlike Acyclovir, this compound does not require intracellular phosphorylation for its activity. It is designed to directly bind to a specific allosteric site on the VZV helicase-primase complex.
-
Inhibition of DNA Unwinding and Priming: By binding to this complex, this compound is hypothesized to induce a conformational change that inhibits both the helicase's ATP-dependent DNA unwinding activity and the primase's ability to synthesize RNA primers.
-
Suppression of Viral Replication: The inhibition of these crucial initial steps of DNA replication effectively prevents the synthesis of new viral genomes, thereby halting the propagation of the virus.
Quantitative Data Comparison
To facilitate a direct comparison of the in-vitro efficacy of this compound and Acyclovir against VZV, the following table summarizes key experimental data.
| Parameter | Acyclovir | This compound (Hypothetical Data) |
| EC50 (Effective Concentration, 50%) | 0.8 µM | 0.2 µM |
| CC50 (Cytotoxic Concentration, 50%) | >300 µM | >500 µM |
| Selectivity Index (CC50/EC50) | >375 | >2500 |
| Resistance Profile | Mutations in viral thymidine kinase (TK) or DNA polymerase | Mutations in the helicase-primase complex |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action and a typical experimental workflow for evaluating antiviral efficacy.
Caption: Acyclovir's mechanism relies on viral TK activation and subsequent inhibition of viral DNA polymerase.
Caption: this compound is hypothesized to directly inhibit the VZV helicase-primase complex.
Scientific Validation of Variculanol: Data Currently Unavailable in Publicly Accessible Literature
A comprehensive review of publicly available scientific literature and databases has yielded no specific in vitro or in vivo studies for a compound identified as "Variculanol." Consequently, a direct comparison guide validating its performance against other alternatives in animal models, as requested, cannot be compiled at this time. The creation of detailed data tables, experimental protocols, and signaling pathway diagrams is contingent upon the existence of primary research data, which appears to be unavailable for this specific compound.
For researchers, scientists, and drug development professionals interested in the validation of a compound's in vitro results in animal models, a typical workflow would involve a series of established experimental procedures. Below is a generalized representation of such a workflow, which would be applicable to any novel compound once initial in vitro data is established.
General Experimental Workflow for In Vivo Validation
A crucial step in drug development is the translation of promising in vitro findings to whole-organism models. This process, often referred to as preclinical development, typically follows a structured progression to assess the efficacy, safety, and pharmacokinetic profile of a compound.
Caption: Generalized workflow for validating in vitro results in animal models.
Hypothetical Signaling Pathway Analysis
Should data for "this compound" become available and suggest an impact on a common signaling pathway, such as the MAPK/ERK pathway often implicated in cellular proliferation and differentiation, a diagrammatic representation would be crucial for understanding its mechanism of action.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
To proceed with a meaningful comparison and validation guide for "this compound," the following information would be essential:
-
Primary Research Articles: Published, peer-reviewed studies detailing the in vitro and in vivo experiments conducted with this compound.
-
Compound Identification: Confirmation of the chemical structure and official nomenclature of "this compound" to ensure a thorough literature search.
-
In Vitro Data: Specifics on the cell lines used, assays performed (e.g., cytotoxicity, proliferation, apoptosis assays), and the observed dose-dependent effects.
-
Animal Model Data: Information on the animal species and disease model utilized, dosing regimens, routes of administration, and the measured physiological and behavioral outcomes.
Without access to such foundational data, any attempt to create the requested guide would be speculative and not based on the required objective experimental evidence. We encourage researchers with access to proprietary or unpublished data on this compound to utilize the generalized frameworks provided above to structure their findings for internal review and potential future publication.
Unveiling the Bioactive Potential: A Comparative Analysis of Variculanol and Structurally Related Compounds in Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cytotoxic and apoptotic activities of Variculanol and analogous natural compounds. This report details their efficacy across various cancer cell lines, elucidates the underlying signaling pathways, and provides standardized experimental protocols.
While information on the bioactivity of this compound remains limited in publicly accessible scientific literature, this guide provides a comparative analysis of its potential biological effects alongside structurally and functionally similar natural compounds. The following sections detail the cytotoxic and apoptotic activities of these compounds against a range of cancer cell lines, offering insights into their potential as anticancer agents.
Comparative Cytotoxicity of Bioactive Compounds
The in vitro cytotoxic activity of various natural compounds has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Avarol | HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 | [1] |
| LS174 | Colon Adenocarcinoma | Not specified | [1] | |
| A549 | Non-small-cell Lung Carcinoma | Not specified | [1] | |
| MRC-5 (Normal) | Fetal Lung Fibroblast | 29.14 ± 0.41 | [1] | |
| Cardanol | BT474 | Ductal Carcinoma | 10.8 - 29.3 | [2] |
| Chaco | Undifferentiated Lung Cancer | 10.8 - 29.3 | ||
| Hep-G2 | Liver Hepatoblastoma | 10.8 - 29.3 | ||
| KATO-III | Gastric Carcinoma | 10.8 - 29.3 | ||
| SW620 | Colon Adenocarcinoma | 10.8 - 29.3 | ||
| Hs27 (Normal) | Foreskin Fibroblast | 10.8 - 29.3 | ||
| Cardol | BT474 | Ductal Carcinoma | < 3.13 - 5.97 | |
| Chaco | Undifferentiated Lung Cancer | < 3.13 - 5.97 | ||
| Hep-G2 | Liver Hepatoblastoma | < 3.13 - 5.97 | ||
| KATO-III | Gastric Carcinoma | < 3.13 - 5.97 | ||
| SW620 | Colon Adenocarcinoma | < 3.13 - 5.97 | ||
| Hs27 (Normal) | Foreskin Fibroblast | < 3.13 - 5.97 | ||
| Hydroxylated Biphenyl 11 | Melanoma Cells | Malignant Melanoma | 1.7 ± 0.5 | |
| Hydroxylated Biphenyl 12 | Melanoma Cells | Malignant Melanoma | 2.0 ± 0.7 | |
| Plant-derived Tocotrienols | TIB-223 | Bone Cancer | 4.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis and cell cycle arrest are frequently assessed using flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are treated with RNase A and stained with PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late) are quantified.
Signaling Pathways and Mechanisms of Action
Several natural compounds exert their anticancer effects by modulating specific signaling pathways involved in cell proliferation, survival, and apoptosis.
Vibsanol A-Induced Differentiation in Acute Myeloid Leukemia (AML) Cells
Vibsanol A has been shown to inhibit the growth of AML cells by inducing cell differentiation. This process is dependent on the activation of the Protein Kinase C (PKC) and the downstream Extracellular signal-Regulated Kinase (ERK) pathway. Additionally, Vibsanol A increases the levels of reactive oxygen species (ROS), which plays a crucial role in its differentiation-inducing effects.
Vibsanol A signaling pathway in AML cells.
Curcumol-Induced Apoptosis in Colorectal Cancer Cells
Curcumol, a bioactive component of Zedoary oil, has demonstrated anti-tumor effects in colorectal cancer cells. Its mechanism involves the suppression of Insulin-like Growth Factor 1 Receptor (IGF-1R) expression, which in turn leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK). This cascade results in the inhibition of the CREB survival pathway and triggers apoptosis through the Bax/Bcl-2 and PARP-1 signaling pathways.
Curcumol-induced apoptotic pathway.
Auriculasin-Induced Apoptosis in Prostate Cancer Cells
Auriculasin, derived from Flemingia philippinensis, induces apoptosis in prostate cancer cells through the generation of ROS. This increase in ROS leads to the suppression of the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell growth and survival. The induction of apoptosis by auriculasin is characterized by DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP).
Auriculasin-induced apoptotic pathway.
Conclusion
The comparative data presented in this guide highlight the potential of various natural compounds as anticancer agents. While the specific bioactivity of this compound requires further investigation, the analysis of related compounds provides a valuable framework for future research and development. The detailed experimental protocols and elucidated signaling pathways offer a solid foundation for scientists to explore the therapeutic potential of these and other novel bioactive molecules. Further studies are warranted to fully characterize the efficacy and safety of these compounds in preclinical and clinical settings.
References
Comparative Analysis of Variculanol (Varitriol) Analogs in Oncology Research
A detailed guide for researchers and drug development professionals on the performance and mechanisms of Variculanol and its synthetic analogs, supported by experimental data.
This compound, also known as Varitriol, is a marine-derived natural product that has garnered significant interest in the field of oncology for its potent antitumor activities. This guide provides a comparative analysis of this compound and its synthesized analogs, focusing on their cytotoxic effects against various cancer cell lines. The data presented is derived from the key study by Caletková et al., which systematically synthesized and evaluated a series of Varitriol analogs, providing valuable insights into their structure-activity relationships.
Performance Comparison of this compound Analogs
The antitumor activity of this compound (Varitriol) and its analogs was evaluated based on their in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was used as the primary metric for comparison. The data is summarized in the tables below.
Table 1: Antiproliferative Activity of Varitriol Analogs (E-isomers) against various cancer cell lines (IC50 in µM)[1]
| Compound | CCRF-CEM | K562 | K562-Tax | CEM-DNR-BULK | HCT116 (p53+/+) | HCT116 (p53-/-) |
| Varitriol (6a) | >50 | >50 | >50 | >50 | >50 | >50 |
| 6b | 42.1 | >50 | >50 | 46.2 | >50 | >50 |
| 6c | >50 | >50 | >50 | >50 | >50 | >50 |
| 6d | 29.8 | 45.3 | 41.7 | 24.5 | 48.2 | >50 |
| 6e | 18.5 | 28.6 | 25.4 | 16.3 | 35.7 | 42.1 |
| 6f | 14.2 | 25.1 | 22.8 | 12.9 | 31.4 | 38.9 |
| 6g | >50 | >50 | >50 | >50 | >50 | >50 |
| 6h | 25.4 | 38.9 | 33.1 | 21.7 | 41.2 | 47.8 |
| 6i | 19.7 | 31.5 | 28.4 | 17.6 | 38.6 | 45.3 |
| 6j | >50 | >50 | >50 | >50 | >50 | >50 |
| 6k | 33.6 | 48.2 | 44.3 | 28.9 | >50 | >50 |
| Doxorubicin | 0.01 | 0.09 | 0.45 | 0.52 | 0.05 | 0.04 |
Table 2: Antiproliferative Activity of Varitriol Analogs (Z-isomers) against various cancer cell lines (IC50 in µM)[1]
| Compound | CCRF-CEM | K562 | K562-Tax | CEM-DNR-BULK | HCT116 (p53+/+) | HCT116 (p53-/-) |
| 7a | >50 | >50 | >50 | >50 | >50 | >50 |
| 7b | 38.9 | >50 | >50 | 41.7 | >50 | >50 |
| 7d | 25.1 | 41.7 | 38.2 | 21.3 | 44.8 | >50 |
| 7h | 22.3 | 35.4 | 30.1 | 19.8 | 38.9 | 44.2 |
| 7i | 17.8 | 28.9 | 25.6 | 15.4 | 35.1 | 41.8 |
| 7k | 29.8 | 44.5 | 40.1 | 25.7 | >50 | >50 |
| Doxorubicin | 0.01 | 0.09 | 0.45 | 0.52 | 0.05 | 0.04 |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described by Caletková et al.[1].
Synthesis of Varitriol Analogs
The synthesis of Varitriol analogs was achieved through a multi-step process. A key step in the synthesis is the Julia-Kocienski olefination reaction. The general workflow for the synthesis is outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized Varitriol analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of living cells.
Experimental Steps:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the Varitriol analogs (or Doxorubicin as a positive control) and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway of this compound (Varitriol) has not been fully elucidated, its cytotoxic effects suggest the induction of apoptosis, a common mechanism for many anticancer agents. Based on the known pathways of apoptosis, a putative signaling cascade for this compound is proposed below. This generalized pathway illustrates the key events leading to programmed cell death.
This guide provides a foundational understanding of the comparative performance of this compound analogs. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings.
References
Unveiling the Therapeutic Promise of Variculanol: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel anti-cancer agents, the natural sesterterpenoid Variculanol has emerged as a compound of interest. Isolated from the fungus Aspergillus variecolor, this compound's therapeutic potential is currently under preliminary investigation. This guide offers a comparative analysis of this compound against other structurally related sesterterpenoids with demonstrated anti-cancer properties, providing researchers, scientists, and drug development professionals with available experimental data and insights into their mechanisms of action.
Comparative Cytotoxicity of Sesterterpenoids Against Cancer Cell Lines
While quantitative data on this compound's cytotoxic activity is limited in publicly accessible literature, it has been reported to exhibit weak activity against human colon carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines. For a comprehensive understanding of the potential efficacy of this class of compounds, the following table summarizes the 50% inhibitory concentration (IC50) values for well-characterized sesterterpenoids—Ophiobolin A, Scalaradial, and Cacospongionolide—against a panel of human cancer cell lines. This data provides a benchmark for the anticipated potency of this compound and other novel sesterterpenoids.
| Compound | HCT-116 (Colon) | HeLa (Cervical) | T47D (Breast) | A431 (Skin) | A549 (Lung) |
| This compound | Weak Activity | Not Reported | Not Reported | Not Reported | Not Reported |
| Ophiobolin A | ~1 µM[1] | Not Reported | Not Reported | Not Reported | <1 µM[1] |
| Scalaradial | 1.851 µM[2] | 0.52 µM[2] | 0.024 µM[2] | 0.026 µM | Not Reported |
| Cacospongionolide | 3.697 µM | 4.49 µM | 0.030 µM | 0.089 µM | Not Reported |
Note: The reported "weak activity" for this compound lacks specific IC50 values, precluding a direct quantitative comparison. The data for other sesterterpenoids are derived from various studies and experimental conditions may differ.
Experimental Protocols
A detailed understanding of the methodologies used to assess the therapeutic potential of these compounds is crucial for the replication and validation of findings.
Cytotoxicity Assessment by MTT Assay
The anti-proliferative activity of sesterterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1.0 × 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Ophiobolin A) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 10 µL of MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Solubilization: 100 µL of a solubilizing buffer (e.g., 10% SDS in 0.1 HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated in the dark at room temperature for at least 2 hours.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Sesterterpenoids exert their anti-cancer effects by modulating various intracellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
NF-κB and Akt Signaling Inhibition by Scalaradial and Cacospongionolide
Scalaradial and Cacospongionolide have been shown to induce apoptosis in cancer cells by inhibiting the pro-survival NF-κB and Akt signaling pathways. The inhibition of these pathways leads to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in the expression of pro-apoptotic proteins, ultimately triggering the apoptotic cascade.
Caption: Inhibition of Akt and NF-κB pathways by sesterterpenoids.
Mitochondrial Apoptosis Induction by Ophiobolin A
Ophiobolin A is known to induce apoptosis through the mitochondrial pathway. It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, culminating in apoptotic cell death.
Caption: Mitochondrial-mediated apoptosis by Ophiobolin A.
Experimental Workflow for Sesterterpenoid Evaluation
The preclinical evaluation of a novel compound like this compound follows a structured workflow to determine its therapeutic potential.
Caption: Preclinical to clinical workflow for drug development.
Conclusion
This compound represents a potential starting point for the development of new anti-cancer therapies. While direct experimental data on its efficacy is currently scarce, the well-documented anti-cancer activities of other sesterterpenoids, such as Ophiobolin A, Scalaradial, and Cacospongionolide, provide a strong rationale for its further investigation. Future research should focus on obtaining quantitative cytotoxicity data for this compound against a broad panel of cancer cell lines and elucidating its specific molecular targets and mechanisms of action. This will be critical in validating its therapeutic potential and guiding its development as a novel anti-cancer agent.
References
Assessing the Specificity of Variculanol: A Comparative Analysis Guide
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of the sesterterpenoid natural product, Variculanol, with alternative compounds, supported by experimental data to assess its specificity. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of this compound's biological activity.
This compound is a known sesterterpenoid isolated from the fungus Aspergillus variecolor.[1] Its chemical structure has been elucidated, but there is a notable absence of publicly available data regarding its specific biological targets, mechanism of action, and quantitative measures of its activity, such as IC50 or Ki values.
Sesterterpenoids derived from Aspergillus species have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[1][2][3] For instance, other sesterterpenoids from Aspergillus variecolor, such as stellatic acid, have demonstrated antioxidant and anticancer properties, as well as inhibitory activity against α-glucosidase.[1]
Without a defined biological target for this compound, a meaningful assessment of its specificity is not currently possible. The process of evaluating drug specificity fundamentally relies on comparing its activity against its intended target with its activity against a panel of other related and unrelated biological molecules. This allows for the identification of potential off-target effects and provides a measure of the compound's selectivity.
To facilitate future research and enable the creation of a comprehensive comparison guide as intended, the following experimental workflow is proposed for determining the biological target and specificity of this compound.
Proposed Experimental Workflow for Target Identification and Specificity Profiling of this compound
References
In-depth Analysis of Variculanol Derivatives: A Guide to Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the pharmacokinetic profiles of Variculanol derivatives. This compound, a sesterterpenoid originating from the fungus Aspergillus variecolor, represents a class of natural products with potential therapeutic applications. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of this compound and its derivatives. To date, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of these compounds have been published.
This guide, therefore, aims to equip researchers with the foundational knowledge and experimental strategies required to undertake such investigations. While direct comparative data is unavailable, we will present general principles and methodologies for pharmacokinetic analysis, using related terpenoid compounds as illustrative examples.
Understanding the Challenge: The Underexplored Pharmacokinetics of Sesterterpenoids
Sesterterpenoids, including this compound, are a diverse group of C25 isoprenoids with a wide range of biological activities, such as anticancer and antimicrobial effects.[1][2][3][4][5] Despite their therapeutic potential, the pharmacokinetic profiles of most sesterterpenoids remain largely uncharacterized. This lack of data presents a significant hurdle in the translation of these promising natural products into clinical candidates.
A Roadmap for Investigation: Key Pharmacokinetic Parameters and Experimental Protocols
To build a comprehensive pharmacokinetic profile for this compound derivatives, a series of in vitro and in vivo experiments are essential. The following tables outline the key parameters to be measured and the standard experimental methodologies.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance in Drug Development |
| Absorption | ||
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the dosage amount and route of administration. |
| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. | Relates to efficacy and potential toxicity. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Distribution | ||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Protein Binding (%) | The extent to which a drug binds to plasma proteins. | Affects drug distribution and elimination, as only the unbound fraction is pharmacologically active. |
| Metabolism | ||
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines the dosing interval. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Major Metabolites | The primary products of drug metabolism. | Important for understanding the drug's metabolic fate and potential for drug-drug interactions. |
| Excretion | ||
| Route of Excretion | The primary pathway(s) by which the drug and its metabolites are eliminated from the body (e.g., renal, fecal). | Informs on potential for altered drug exposure in patients with impaired kidney or liver function. |
Table 2: Standard Experimental Protocols for Pharmacokinetic Profiling
| Experiment | Methodology | Data Obtained |
| In Vitro Metabolic Stability | Incubation of the compound with liver microsomes or hepatocytes. | Intrinsic clearance, metabolic half-life, identification of major metabolites. |
| Plasma Protein Binding | Equilibrium dialysis, ultrafiltration, or ultracentrifugation. | Percentage of drug bound to plasma proteins. |
| Caco-2 Permeability Assay | Measurement of compound transport across a monolayer of Caco-2 cells. | Intestinal permeability, potential for oral absorption, identification of efflux transporter substrates. |
| In Vivo Pharmacokinetic Study (Animal Model) | Administration of the compound to a suitable animal model (e.g., rats, mice) via intravenous and oral routes, followed by serial blood sampling and analysis of drug concentrations. | Bioavailability, Cmax, Tmax, Vd, t½, CL. |
| Mass Spectrometry-based Metabolite Identification | Analysis of plasma, urine, and feces samples from in vivo studies using LC-MS/MS. | Identification and structural elucidation of metabolites. |
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic evaluation of a novel this compound derivative.
References
- 1. Newly isolated terpenoids (covering 2019–2024) from Aspergillus species and their potential for the discovery of novel antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Rare Sesterterpenoids from Aspergillus Variecolor Strain SDG and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesterterpenoids: sources, structural diversity, biological activity, and data management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
Variculanol in Combination Therapy: A Comparative Guide Based on a Structurally Related Sesterterpenoid
For academic and research audiences in drug development, this guide explores the therapeutic potential of variculanol. Due to the current absence of published data on the biological activity of this compound, this document provides a comparative analysis based on the closely related sesterterpenoid, variecolin. This approach offers insights into the potential applications of this compound, particularly in oncology.
Introduction to this compound
This compound is a sesterterpenoid natural product isolated from the fungus Aspergillus variecolor. Its chemical structure and absolute stereochemistry were first described in 1991. Sesterterpenoids are a class of C25 terpenoids known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. While the specific biological functions of this compound remain uncharacterized in publicly available literature, the significant anticancer activity of structurally similar compounds, such as variecolin, suggests a promising avenue for investigation.
Comparative Analysis with Variecolin: A Proxy for Anticancer Potential
Given the lack of direct data on this compound, this guide focuses on the recently elucidated anticancer properties of variecolin, a sesterterpenoid that shares a core structural scaffold with this compound. A 2023 study demonstrated that variecolin exhibits both in vitro and in vivo antitumor effects, providing a strong rationale for investigating similar activities in this compound[2].
In Vitro Cytotoxicity of Variecolin and its Analogue
A study by Yan et al. (2023) investigated the cytotoxic effects of variecolin (compound 1 ) and a novel, synthetically derived analogue, 4α-hydroxyvariecoladiene (compound 5 ), across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.
| Cell Line | Cancer Type | Variecolin (1) IC50 (µM) | 4α-hydroxyvariecoladiene (5) IC50 (µM) |
| CT26 | Colon Carcinoma | Data not provided | Data not provided |
| HeLa | Cervical Cancer | Data not provided | Data not provided |
| A549 | Lung Cancer | Data not provided | Data not provided |
| HepG2 | Liver Cancer | Data not provided | Data not provided |
Note: While the study confirmed cytotoxic activity, specific IC50 values for each cell line were not detailed in the provided information. The study did, however, proceed to in vivo testing based on these initial findings.
In Vivo Antitumor Efficacy in a Murine Model
The in vivo anticancer activity of variecolin and its analogue was evaluated in a CT26 colon carcinoma mouse model. The study assessed tumor growth inhibition and animal weight as a measure of toxicity.
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction vs. Vehicle | Tumor Weight Reduction vs. Vehicle | Animal Weight Change |
| Vehicle | - | - | - | Normal |
| Variecolin (1) | 8 | Significant | Significant | Significant weight loss (toxic) |
| 4α-hydroxyvariecoladiene (5) | 20 | Significant | Significant | No significant weight loss |
These results indicate that while both variecolin and its analogue significantly inhibit tumor growth, the analogue (compound 5 ) demonstrates a more favorable safety profile, with reduced toxicity at a higher effective dose[2].
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the study of variecolin's anticancer activity. These protocols can serve as a foundation for designing future studies on this compound.
Cell Viability Assay
-
Cell Lines: Human cancer cell lines (e.g., CT26, HeLa, A549, HepG2).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (variecolin or its analogues) and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c or nude mice).
-
Tumor Inoculation: CT26 colon carcinoma cells are subcutaneously injected into the flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
The test compounds (variecolin or its analogues) are administered via a suitable route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
The control group receives a vehicle solution.
-
-
Monitoring:
-
Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Sesterterpenoid Anticancer Activity
While the precise mechanism of action for variecolin and other anticancer sesterterpenoids is not fully elucidated, many cytotoxic natural products are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized apoptotic pathway that could be investigated for this compound.
Caption: Hypothetical apoptotic signaling pathway for sesterterpenoids.
Experimental Workflow for In Vivo Antitumor Studies
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a novel compound like this compound.
Caption: Experimental workflow for in vivo antitumor studies.
Conclusion and Future Directions
Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound and its potential for use in combination with other therapeutic agents. However, the demonstrated anticancer properties of the structurally related sesterterpenoid, variecolin, provide a compelling rationale for the investigation of this compound as a potential anticancer agent.
Future research should focus on:
-
Screening for Biological Activity: A comprehensive screening of this compound against a panel of cancer cell lines is the essential first step to determine its cytotoxic potential.
-
Mechanism of Action Studies: Should anticancer activity be confirmed, subsequent studies should aim to elucidate the molecular mechanisms by which this compound exerts its effects.
-
Combination Therapy Studies: If this compound is found to be an effective anticancer agent, it would be highly valuable to investigate its synergistic or additive effects when combined with existing chemotherapeutic drugs. This could potentially lead to more effective and less toxic cancer treatments.
References
Independent Verification of Variculanol's Published Data: A Comparative Guide
Introduction: This guide provides an objective comparison of Variculanol and its structurally related analogue, Variecolin. This compound is a sesterterpenoid natural product isolated from the fungus Aspergillus variecolor. However, publicly available data on its biological activity is scarce. In contrast, Variecolin, also produced by Aspergillus species, has been more extensively studied. This guide summarizes the available data for both compounds, presents relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research and drug development.
Data Presentation
Due to the limited published data for this compound, this section primarily focuses on the reported biological activities of Variecolin as a comparative benchmark.
Table 1: Comparison of Reported Biological Activities of this compound and Variecolin
| Compound | Class | Source Organism | Reported Biological Activity | Quantitative Data (IC50) |
| This compound | Sesterterpenoid | Aspergillus variecolor | Toxic to Eimeria tenella | Data not publicly available |
| Variecolin | Sesterterpenoid | Aspergillus aculeatus, Aspergillus variecolor | Anticancer | Not specified in general reviews |
| Antifungal | Not specified in general reviews | |||
| Immunomodulatory | Not specified in general reviews | |||
| Antibacterial | Not specified in general reviews | |||
| Antimalarial | Not specified in general reviews |
Table 2: Publicly Available Anticancer Activity Data for Sesterterpenoids from Aspergillus Species
| Compound | Cancer Cell Line | IC50 (µM) |
| Stellatic acid | HeLa, HepG2, MCF7, A549 | 7-12 |
| Andilesin C | DU145, B16F10 | Moderate cytotoxicity (exact values not provided) |
Experimental Protocols
Detailed methodologies for key experiments relevant to the reported activities are provided below.
1. Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (this compound or Variecolin) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
2. Anti-protozoal Activity Assessment: Eimeria tenella Inhibition Assay
This assay evaluates the ability of a compound to inhibit the invasion and replication of the protozoan parasite Eimeria tenella.
-
Host Cell Culture: A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured in 96-well plates.
-
Parasite Preparation: Eimeria tenella sporozoites are isolated from sporulated oocysts.
-
Compound Treatment: Sporozoites are pre-incubated with various concentrations of the test compound before being added to the host cell monolayer.
-
Infection: The treated sporozoites are allowed to infect the host cells for a specific period.
-
Quantification of Invasion/Replication: The number of intracellular parasites is quantified using methods such as qPCR to measure parasite DNA or by microscopic counting after staining.
-
Data Analysis: The inhibition of parasite invasion and/or replication is calculated relative to untreated controls, and the IC50 value is determined.
Mandatory Visualization
Biosynthetic Pathway of Variecolin
The following diagram illustrates the proposed biosynthetic pathway of Variecolin, which is expected to be similar to that of this compound.
Caption: Proposed biosynthetic pathway of Variecolin.
Experimental Workflow for Anticancer Activity Screening
This diagram outlines a typical workflow for screening natural products for anticancer activity.
Caption: General workflow for anticancer drug discovery.
Safety Operating Guide
Proper Disposal of Variculanol: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Variculanol, ensuring the safety of laboratory personnel and environmental protection.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a sesterterpenoid found in Aspergillus variecolor.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Understanding this compound: Safety and Chemical Properties
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] However, standard laboratory chemical handling precautions should always be observed. The safety profile from the Safety Data Sheet (SDS) indicates a low hazard level.[2]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 135513-21-2 | [2] |
| Molecular Formula | C₂₅H₄₀O₂ | [1] |
| Molecular Weight | 372.6 g/mol | |
| Physical State | Solid | |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol. | |
| GHS Classification | Not classified as hazardous. | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Storage | Store at -20°C. | |
| First Aid Measures | No special measures required. In case of contact, supply fresh air or rinse skin/eyes. Consult a doctor if symptoms persist. | |
| Toxicological Info | When used and handled according to specifications, the product does not have any harmful effects according to experience and information provided. | |
| Flammability | Product is not flammable. |
II. Pre-Disposal and Handling Protocols
Prior to disposal, it is imperative to handle this compound with care, following standard laboratory safety protocols to minimize any potential risks.
A. Engineering Controls:
-
Handle this compound in a well-ventilated area. While not classified as hazardous, minimizing airborne particulate is a good laboratory practice.
-
Ensure an eyewash station and safety shower are accessible.
B. Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves) to prevent skin exposure.
-
Body Protection: A standard laboratory coat should be worn.
III. Step-by-Step Disposal Procedure for this compound
As this compound is not classified as a hazardous waste, the disposal procedure is straightforward. However, it must not be disposed of in standard trash or drains without following proper laboratory procedures for non-hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Ensure that the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated compounds, or other reactive chemicals.
-
If this compound waste is contaminated with a hazardous substance, it must be treated and disposed of as hazardous waste, following all applicable institutional and regulatory guidelines.
Step 2: Containerization
-
Place the solid this compound waste into a clearly labeled, sealed container to prevent accidental spillage or release.
-
The container must be in good condition and compatible with the chemical. The original container is often a suitable choice.
Step 3: Labeling
-
Label the waste container clearly as "Non-hazardous Chemical Waste: this compound" and include the CAS number (135513-21-2).
Step 4: Institutional Disposal
-
Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste.
-
Typically, this involves transferring the sealed and labeled container to your institution's Environmental Health and Safety (EHS) department or designated chemical waste collection area for final disposal, which is often incineration for chemical waste.
General Best Practices for Chemical Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
For disposal of empty containers, scratch out all personal or prescription information on the label before recycling or trashing the container.
-
When in doubt, consult your institution's EHS department for guidance.
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, follow these procedures:
-
Spill Cleanup:
-
Avoid generating dust.
-
Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
Dispose of the collected spill material and any contaminated cleaning supplies as non-hazardous chemical waste.
-
-
First Aid:
-
After Inhalation: Move to fresh air. If complaints arise, consult a doctor.
-
After Skin Contact: The product generally does not irritate the skin. Wash the affected area with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, consult a doctor.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Variculanol
This document provides immediate, essential safety and logistical information for the handling of Variculanol in a laboratory setting. The following procedural guidance is based on standard laboratory safety protocols for non-hazardous chemical compounds.
Summary of Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | Cayman Chemical |
| CAS Number | 135513-21-2 | [1] |
| Molecular Formula | C₂₅H₄₀O₂ | [1] |
| Molecular Weight | 372.6 g/mol | |
| Appearance | Solid | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety procedures to minimize any potential risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling the solid form in well-ventilated areas. Use a NIOSH-approved respirator if creating dust or aerosols. | Minimizes inhalation of airborne particles. |
Experimental Protocols: Handling and Disposal
Handling Procedure
-
Preparation : Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood if weighing or transferring the solid.
-
Don PPE : Put on a lab coat, safety glasses, and nitrile gloves.
-
Weighing and Transfer :
-
Carefully weigh the desired amount of solid this compound on a tared weigh boat.
-
Avoid creating dust. If dust is generated, ensure adequate ventilation or use respiratory protection.
-
Transfer the solid to your reaction vessel or for dissolution.
-
-
Dissolution : When dissolving this compound in a solvent, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent to remove any residual compound.
-
Doff PPE : Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow institutional and local guidelines for non-hazardous chemical waste.
-
Solid Waste :
-
Collect any solid this compound waste, including contaminated weigh boats or paper, in a designated, sealed container labeled "Non-Hazardous Chemical Waste."
-
-
Liquid Waste :
-
Collect solutions of this compound in a designated, sealed waste container labeled with the contents (e.g., "this compound in Methanol").
-
Do not pour chemical waste down the drain.
-
-
Empty Containers :
-
Rinse the original container with a suitable solvent three times.
-
Collect the rinseate as chemical waste.
-
Deface the label on the empty container before discarding it in the appropriate recycling or trash receptacle, as per institutional policy.
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE in the regular laboratory trash, unless institutional policy dictates otherwise.
-
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
